molecular formula C40H39N4O11 · 3K B1164586 Rhod-2 (potassium salt)

Rhod-2 (potassium salt)

Cat. No.: B1164586
M. Wt: 869.1
InChI Key: ZFYWHSXZMYZBNV-UHFFFAOYSA-K
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Description

Significance of Calcium Ion Dynamics in Cellular Physiology

Calcium ions are essential for a multitude of cellular functions, ranging from muscle contraction and neurotransmitter release to gene expression and cell division. scbt.comfluorofinder.com The concentration of free Ca2+ in the cytoplasm is typically maintained at a very low level, around 100 nanomolar (nM), while extracellular levels are significantly higher, in the millimolar (mM) range. fluorofinder.com This steep concentration gradient is crucial for generating rapid and localized increases in intracellular calcium, known as calcium transients, which act as signals to trigger specific cellular responses. fluorofinder.com Disruptions in these finely tuned calcium dynamics have been implicated in a variety of diseases, including Alzheimer's disease, cystic fibrosis, and heart disease. fluorofinder.comigem.org

Evolution of Fluorescent Probes for Intracellular Calcium Measurement

The journey to visualize intracellular calcium began with the development of calcium-sensitive microelectrodes and bioluminescent proteins. nih.gov However, the modern era of calcium imaging was ushered in by the synthesis of fluorescent dyes based on the highly selective calcium chelator BAPTA. nih.gov The first generation of these indicators, such as Quin-2, paved the way for quantitative measurements of intracellular calcium. nih.gov Subsequent innovations led to the development of brighter and more sensitive probes, including the widely used Fura-2 and Indo-1. nih.gov A significant leap forward came with the creation of indicators that could be excited by visible light, such as the fluorescein-based Fluo series and the rhodamine-based Rhod series, which offered advantages in terms of reduced cellular phototoxicity and deeper tissue penetration. nih.govthermofisher.com More recently, genetically encoded calcium indicators (GECIs) have emerged, offering the ability to target specific cellular compartments and monitor calcium dynamics over long periods. nih.govresearchgate.net

Classification of Fluorescent Calcium Indicators

Fluorescent calcium indicators can be broadly categorized based on their response to calcium binding and their spectral properties.

Ratiometric vs. Non-Ratiometric Indicators

Ratiometric Indicators: These dyes exhibit a shift in their excitation or emission wavelength upon binding to Ca2+. fluorofinder.comnih.gov This allows for the calculation of a ratio between the fluorescence intensities at two different wavelengths, which provides a more accurate and quantitative measurement of calcium concentration. fluorofinder.comnih.govthermofisher.com This ratiometric approach helps to correct for variations in dye concentration, cell thickness, and photobleaching. fluorofinder.comnih.govthermofisher.com Fura-2 is a classic example of a dual-excitation ratiometric indicator, while Indo-1 is a dual-emission ratiometric indicator. fluorofinder.comigem.org

Non-Ratiometric Indicators: These indicators, also known as single-wavelength indicators, show a significant change in fluorescence intensity upon binding to Ca2+ without a shift in their excitation or emission spectra. nih.govteledynevisionsolutions.com While simpler to use, the fluorescence signal can be influenced by factors other than calcium concentration, such as dye loading and photobleaching. teledynevisionsolutions.com Rhod-2 falls into this category, exhibiting a substantial increase in fluorescence intensity in the presence of calcium. caymanchem.commedchemexpress.com

Wavelength Characteristics and Autofluorescence Considerations

The excitation and emission wavelengths of a calcium indicator are critical considerations. Early indicators like Fura-2 required ultraviolet (UV) excitation, which can be damaging to cells and cause background fluorescence (autofluorescence) from cellular components. teledynevisionsolutions.comnih.gov The development of visible light-excitable indicators, such as those based on fluorescein (B123965) and rhodamine, was a major advancement. nih.gov Rhod-2, with its longer excitation and emission wavelengths in the green-orange part of the spectrum, is particularly advantageous for use in cells and tissues with high levels of autofluorescence. teledynevisionsolutions.comstemcell.comaatbio.com This characteristic also makes it suitable for multiplexing experiments with other fluorescent probes that emit at shorter wavelengths. biotium.com

Historical Context of Rhodamine-Based Calcium Indicators

The development of rhodamine-based calcium indicators represented a significant step forward in the field, offering longer wavelength alternatives to the popular fluorescein-based probes.

Development of Rhod-2 and its Derivatives

Rhod-2 was first introduced in 1989 as part of a new class of fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. nih.govnih.gov The design strategy involved separating the calcium-binding BAPTA motif from the fluorescent reporter, allowing for greater flexibility in choosing the fluorophore. nih.gov This innovation led to the creation of Rhod-2, which exhibits a significant increase in fluorescence intensity upon binding calcium. nih.gov

The initial Rhod-2 molecule was further modified to enhance its utility. The acetoxymethyl (AM) ester form of Rhod-2 (Rhod-2 AM) was developed to allow for easy loading into cells. biotium.comdojindo.com Once inside the cell, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant Rhod-2 indicator in the cytoplasm. biotium.commedchemexpress.com Due to its positive charge, Rhod-2 AM has a tendency to accumulate in mitochondria, making it a valuable tool for studying mitochondrial calcium dynamics. stemcell.comthermofisher.comthermofisher.com

Over the years, various derivatives of Rhod-2 have been synthesized to expand the range of applications. These include versions with different calcium binding affinities and dextran (B179266) conjugates for long-term studies. thermofisher.com

Properties and Characteristics of Rhod-2 (Potassium Salt)

The potassium salt of Rhod-2 is the water-soluble, active form of the indicator that binds to calcium ions. caymanchem.combiomol.com

PropertyValueSource
Chemical Formula C40H39N4O11 · 3K caymanchem.com
Molecular Weight 869.1 g/mol caymanchem.com
CAS Number 663625-18-1 caymanchem.com
Appearance Red solid biotium.com
Solubility Water, DMSO caymanchem.combiomol.com

Spectral Properties and Calcium Binding

Rhod-2 is a non-ratiometric indicator, meaning its fluorescence intensity increases significantly upon binding to calcium, without a shift in its spectral profile. caymanchem.commedchemexpress.com

Spectral PropertyWavelength (nm)Source
Excitation Maximum (Ca2+-free) 549-553 caymanchem.combiomol.comaatbio.com
Excitation Maximum (Ca2+-bound) 552-557 caymanchem.comdojindo.combiomol.com
Emission Maximum (Ca2+-bound) 576-581 caymanchem.combiotium.comdojindo.com

The dissociation constant (Kd) for calcium is a measure of the indicator's affinity for Ca2+. The reported Kd for Rhod-2 can vary depending on the experimental conditions.

Reported Kd (nM)Experimental SystemSource
570 stemcell.comabcam.com
720Perfused mouse heart nih.gov
500 (in vitro), 710 (in presence of myoglobin)Rabbit heart nih.gov
1000 dojindo.com

Research Findings and Applications

Rhod-2 has proven to be a versatile tool in a wide range of research applications, particularly for monitoring mitochondrial calcium.

Mitochondrial Calcium Imaging: Due to its positive charge, Rhod-2 AM preferentially accumulates in the mitochondria of many cell types, making it a widely used probe for studying mitochondrial calcium uptake and release. stemcell.comthermofisher.comthermofisher.com It has been used to investigate the role of mitochondrial calcium in cellular signaling and disease. thermofisher.comucl.ac.ukcsic.esresearchgate.net

Cardiac Physiology: Rhod-2 has been instrumental in studying calcium transients in cardiac myocytes and perfused hearts. nih.govnih.govspiedigitallibrary.org Its visible wavelength excitation minimizes background fluorescence from cardiac tissue, allowing for clearer signals. nih.gov

Neuroscience: The long-wavelength emission of Rhod-2 is beneficial for imaging calcium dynamics in neuronal preparations, where autofluorescence can be a challenge. dojindo.com

High-Throughput Screening: The properties of Rhod-2 make it suitable for use in high-throughput screening assays to identify compounds that modulate calcium signaling pathways. abpbio.com

Properties

Molecular Formula

C40H39N4O11 · 3K

Molecular Weight

869.1

InChI

InChI=1S/C40H42N4O11.3K/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,4

InChI Key

ZFYWHSXZMYZBNV-UHFFFAOYSA-K

SMILES

CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[K+].[K+].[K+]

Synonyms

2,2/'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate, tripotassium salt

Origin of Product

United States

Molecular Characteristics and Principles of Fluorescence Sensing

Fluorophore Structure and Calcium Binding Sites

The core structure of Rhod-2 features a rhodamine base, a class of fluorophores known for their brightness and photostability. This fluorescent component is covalently linked to a Ca²⁺ binding moiety that is a derivative of BAPTA. interchim.fr The BAPTA-like portion of the molecule possesses four carboxylate groups that form a cage-like structure, ideal for selectively chelating divalent cations, with a particularly high affinity for Ca²⁺. interchim.fr The entire molecule is designed so that the calcium binding event directly influences the electronic properties of the rhodamine fluorophore.

Mechanism of Fluorescence Enhancement upon Calcium Ion Binding

In its calcium-free state, Rhod-2 exhibits a low level of fluorescence. The mechanism for this quenched state involves photoinduced electron transfer (PeT) from the electron-rich BAPTA-like chelator to the excited state of the rhodamine fluorophore. This non-radiative process efficiently de-excites the fluorophore before a photon can be emitted.

Upon binding of a calcium ion, the lone pair electrons on the nitrogen atoms of the chelator are drawn towards the positively charged Ca²⁺. This coordination with the calcium ion alters the electronic configuration of the chelator, increasing its oxidation potential and thereby suppressing the photoinduced electron transfer to the rhodamine fluorophore. With the quenching pathway inhibited, the fluorophore is more likely to return to its ground state by emitting a photon, resulting in a significant increase in fluorescence intensity. nih.gov This enhancement can be over 100-fold. spiedigitallibrary.org A key characteristic of Rhod-2 is that this increase in fluorescence intensity occurs without a significant shift in the wavelength of its excitation or emission spectra. nih.govspiedigitallibrary.org

Spectroscopic Properties Pertinent to Research Applications

The utility of Rhod-2 as a calcium indicator is defined by its specific spectroscopic properties, which are crucial for designing and interpreting fluorescence microscopy experiments.

The excitation and emission maxima of Rhod-2 can vary slightly depending on the source and the local environment. However, the reported values are generally consistent. The long-wavelength excitation and emission of Rhod-2 are advantageous for biological applications as they reduce interference from cellular autofluorescence. stemcell.com

ParameterWavelength (nm)Reference
Excitation Maximum (Ca²⁺-bound)549 - 553 fluorofinder.com
Emission Maximum (Ca²⁺-bound)574 - 581 fluorofinder.comabcam.com

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. The quantum yield for the trisodium (B8492382) salt of Rhod-2 has been reported to be 0.1.

The signal-to-noise ratio (SNR) is a critical factor in imaging experiments, determining the ability to distinguish a true signal from background noise. In the context of Rhod-2, several factors influence the SNR:

Photon Flux: The intensity of the excitation light directly affects the number of emitted photons. Higher photon flux generally leads to a stronger signal.

Quantum Efficiency: As a measure of fluorescence efficiency, a higher quantum efficiency contributes to a stronger signal.

Detector Sensitivity: The efficiency of the detector (e.g., in a confocal microscope or plate reader) in converting photons to an electrical signal is paramount.

Background Noise: This can arise from cellular autofluorescence, detector dark current, and read noise. The long-wavelength emission of Rhod-2 helps to minimize autofluorescence from endogenous molecules like NAD(P)H. spiedigitallibrary.org

Optimizing experimental parameters such as dye concentration, excitation intensity, and detector settings is crucial for achieving an adequate signal-to-noise ratio for reliable calcium measurements.

Photophysical Considerations in Complex Biological Environments

The performance of any fluorescent probe can be affected by the complex and heterogeneous nature of the intracellular environment. For Rhod-2, specific photophysical phenomena must be considered for accurate data interpretation.

Rhod-2 has a relatively small Stokes shift, which is the difference between the peak excitation and peak emission wavelengths. This small separation means there is a significant overlap between its absorption and emission spectra. Consequently, at higher concentrations, emitted photons can be reabsorbed by neighboring Rhod-2 molecules, a phenomenon known as self-absorption. This can lead to a decrease in the observed fluorescence intensity and a distortion of the emission spectrum. nih.gov

The inner-filter effect is another concentration-dependent artifact that can affect fluorescence measurements. It occurs in two forms:

Primary Inner-Filter Effect: At high concentrations, the fluorophore molecules at the surface of the sample absorb a significant portion of the excitation light, preventing it from penetrating deeper into the sample. This leads to non-uniform excitation and an underestimation of the fluorescence from the entire sample.

Secondary Inner-Filter Effect: If the sample absorbs at the emission wavelength of the fluorophore, the emitted light can be attenuated before it reaches the detector.

These effects are particularly relevant when Rhod-2 is used in dense biological preparations, such as mitochondrial suspensions, where light scattering can also contribute to measurement errors. nih.govphysiology.org Correction algorithms may be necessary to account for these inner-filter effects to ensure the accuracy of calcium concentration calculations. nih.gov

Loading Methodologies and Subcellular Compartmentalization in Research Models

Cell Permeability and Intracellular Delivery of Rhod-2 AM Ester

The successful measurement of intracellular calcium dynamics with Rhod-2 hinges on its ability to cross the plasma membrane and accumulate within the cell's interior. This is achieved by using the chemically modified, cell-permeant Rhod-2 AM ester.

Rhod-2 in its potassium salt form is a charged molecule and cannot readily cross the hydrophobic lipid bilayer of the cell membrane. To overcome this, it is derivatized with acetoxymethyl (AM) ester groups caymanchem.com. These AM groups mask the negative charges of the molecule, rendering the Rhod-2 AM ester more lipophilic (hydrophobic) and electrically neutral. This modification allows the compound to passively diffuse across the cell membrane, following its concentration gradient nih.gov.

Once the Rhod-2 AM ester has entered the cell, it is acted upon by ubiquitous, non-specific esterases present in the cytoplasm caymanchem.comstemcell.combiotium.com. These enzymes hydrolyze, or cleave, the AM ester groups from the molecule stemcell.combiotium.com. This enzymatic action regenerates the original, membrane-impermeable form of Rhod-2, which is now fluorescently responsive to calcium ions biotium.comstemcell.com. Because the de-esterified Rhod-2 is charged, it is effectively trapped within the intracellular environment, a critical step for subsequent fluorescence measurements nih.govnih.govnih.gov. The Rhod-2 AM ester itself is not fluorescent and does not bind calcium; this property is only conferred after the removal of the AM groups biotium.com.

A practical challenge in cell loading is the low aqueous solubility of the hydrophobic Rhod-2 AM ester biotium.combiotium.com. To address this, the non-ionic detergent Pluronic® F-127 is frequently used as a dispersing agent biotium.combiotium.combiotium.com. Pluronic® F-127 aids in solubilizing the AM ester in aqueous cell culture media and buffers, preventing its precipitation and facilitating a more uniform delivery to the cells biotium.comnih.gov. It is typically mixed with the concentrated Rhod-2 AM stock solution just before dilution in the final loading buffer biotium.com.

Table 1: Reagents for Rhod-2 AM Loading
CompoundFunctionMechanism of ActionReference
Rhod-2 AMCell-Permeant Calcium ProbeAcetoxymethyl esters increase lipophilicity, allowing passive diffusion across the plasma membrane. caymanchem.comnih.gov
Endogenous EsterasesIntracellular Dye ActivationHydrolyze AM esters, trapping the charged, Ca²⁺-sensitive Rhod-2 inside the cell. caymanchem.comstemcell.combiotium.com
Pluronic® F-127Solubilizing AgentA non-ionic detergent that acts as a dispersing agent to prevent the hydrophobic AM ester from precipitating in aqueous buffer. biotium.combiotium.combiotium.com
ProbenecidEfflux Pump InhibitorBlocks organic anion transporters (OATs) on the cell membrane, preventing the leakage of de-esterified Rhod-2 from the cytoplasm. stemcell.combiotium.com

After intracellular de-esterification, the negatively charged Rhod-2 can be actively extruded from the cell by endogenous organic anion transporters (OATs) biotium.com. This leakage can lead to a progressive loss of fluorescent signal and complicate long-term imaging experiments. To mitigate this, inhibitors of these transporters are often included in the extracellular medium. Probenecid is a well-characterized inhibitor of various organic anion transporters and is commonly used to slow the rate of dye efflux, thereby improving the intracellular retention of Rhod-2 stemcell.combiotium.comnih.govuni.lu.

Selective Mitochondrial Accumulation of Rhod-2 (Potassium Salt)

A key feature of Rhod-2 that distinguishes it from many other calcium indicators is its propensity to accumulate selectively within mitochondria caymanchem.comstemcell.com. This property allows for the specific measurement of mitochondrial calcium dynamics, which play a crucial role in cell signaling, metabolism, and apoptosis.

The selective targeting of Rhod-2 to mitochondria is a direct consequence of the net positive charge on the Rhod-2 AM ester molecule nih.govnih.govaatbio.com. The inner mitochondrial membrane maintains a substantial electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is highly negative on the inside (the matrix) relative to the cytoplasm nih.gov. This strong negative potential acts as an electrophoretic driving force, actively drawing the positively charged Rhod-2 AM ester from the cytoplasm into the mitochondrial matrix nih.govnih.govnih.govaatbio.com.

Once inside the mitochondrial matrix, resident esterases cleave the AM groups, trapping the now negatively charged, calcium-sensitive Rhod-2 within the organelle nih.govnih.govnih.gov. This potential-driven uptake mechanism is highly effective, leading to a significant concentration of the dye within mitochondria compared to the cytosol researchgate.net. The degree of mitochondrial localization can be influenced by loading conditions; for instance, incubating cells at lower temperatures can reduce the activity of cytosolic esterases, allowing more of the intact, positively charged Rhod-2 AM to reach and be sequestered by the mitochondria before it is cleaved in the cytoplasm spiedigitallibrary.org.

Table 2: Mechanism of Mitochondrial Rhod-2 Accumulation
Component/ProcessProperty/ActionOutcomeReference
Rhod-2 AM EsterNet positive charge.Molecule is electrophoretically attracted to the negatively charged mitochondrial matrix. nih.govnih.govaatbio.com
Mitochondrial Membrane Potential (ΔΨm)Large, negative potential inside the mitochondrial matrix.Provides the driving force for the uptake and accumulation of the positively charged Rhod-2 AM. nih.govnih.gov
Mitochondrial EsterasesCleavage of AM ester groups within the matrix.Traps the now charged, membrane-impermeant Rhod-2 inside the mitochondrion, leading to selective labeling. nih.govnih.govnih.gov

Methodologies for Enhancing Mitochondrial Specificity (e.g., Di-hydroRhod-2)

To improve the specific localization of Rhod-2 to mitochondria and increase its sensitivity for detecting mitochondrial calcium (Ca²⁺), a common methodology involves the chemical reduction of Rhod-2 AM to its colorless and non-fluorescent precursor, dihydroRhod-2 AM. aatbio.comthermofisher.comnih.gov This approach enhances the discrimination between cytosolic and mitochondrial dye accumulation. thermofisher.com The underlying principle is a two-part activation process that is required for the probe to become fluorescent. aatbio.com

The cell-permeant AM ester form of Rhod-2 possesses a net positive charge, which promotes its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential. aatbio.comnih.gov However, non-specific esterase activity in the cytosol can cleave the AM groups prematurely, trapping the dye in the cytoplasm and leading to background fluorescence. aatbio.comnih.gov

By reducing Rhod-2 AM with a reagent such as sodium borohydride (B1222165) (NaBH₄), dihydroRhod-2 AM is formed. thermofisher.comnih.gov This reduced form can still enter the cell and accumulate in the mitochondria. Once inside the mitochondrial environment, two processes must occur for it to become an active Ca²⁺ indicator: it must be oxidized back to Rhod-2 and its AM esters must be cleaved by mitochondrial esterases. aatbio.comthermofisher.com Any dihydroRhod-2 that is prematurely de-esterified in the cytosol cannot be readily taken up by the mitochondria for oxidation and will remain non-fluorescent even in the presence of cytosolic Ca²⁺, thereby reducing background interference and improving the specificity of the mitochondrial Ca²⁺ signal. aatbio.com

Table 1: Protocol for DihydroRhod-2 AM Preparation

Step Procedure Purpose
1 Dissolve 50 µg of Rhod-2 AM in 100 µL of anhydrous dimethylsulfoxide (DMSO). thermofisher.com To create a stock solution of the dye.
2 Add a small excess of solid sodium borohydride (NaBH₄). thermofisher.com To chemically reduce Rhod-2 AM to dihydroRhod-2 AM.
3 Incubate for approximately 10 minutes or until the solution becomes colorless. thermofisher.com To allow the reduction reaction to complete.

This table is for informational purposes only and represents a generalized protocol. Researchers should consult specific literature for detailed experimental conditions.

Verification of Mitochondrial Localization in Experimental Systems

Confirming that Rhod-2 is predominantly localized within the mitochondria is a critical step for the accurate interpretation of experimental data. Several complementary techniques are employed to verify the subcellular compartmentalization of the dye.

Co-localization with Mitochondrial Markers (e.g., MitoTracker Green)

A widely used method to confirm the mitochondrial localization of Rhod-2 is co-staining with a known mitochondria-specific dye, such as MitoTracker Green. researchgate.netnih.govnih.govresearchgate.net MitoTracker dyes passively diffuse across the cell membrane and accumulate in mitochondria. By imaging the fluorescence from both Rhod-2 (red) and MitoTracker Green, researchers can visually and quantitatively assess the degree of overlap.

In various cell types, including Jurkat cells and HeLa cells, studies have demonstrated a high degree of co-localization between the fluorescence signals of Rhod-2 and MitoTracker Green, confirming that Rhod-2 accumulates in mitochondria. nih.govresearchgate.netresearchgate.net Quantitative analysis of merged images has shown that the fluorescence patterns of the two dyes can overlap by as much as 93%, providing strong evidence for the mitochondrial residency of Rhod-2. researchgate.net However, it is also noted that Rhod-2 can sometimes accumulate in other structures, such as the nucleolus, which can be distinguished from the characteristic filamentous network of mitochondria. nih.govresearchgate.net

Table 2: Research Findings on Rhod-2 and MitoTracker Co-localization

Cell Type Observation Reference
Jurkat Cells Overlay of Rhod-2 and MitoTracker Green FM images demonstrates specific co-localization in mitochondria. researchgate.net
HeLa Cells Fluorescence images of Rhod-2 and MitoTracker Green/FM overlap by 93%. researchgate.net
NIH 3T3 Cells After permeabilization, Rhod-2 stained mitochondrial network co-localizes with MitoTracker Green. nih.gov
Permeabilization Studies and Cytosolic Dye Controls

Permeabilization of the plasma membrane is another technique used to verify the sequestration of Rhod-2 within organelles. By treating cells with a mild detergent like saponin, the plasma membrane becomes porous, allowing the contents of the cytosol to be washed away. nih.govucl.ac.uk If Rhod-2 is effectively trapped within the mitochondria, its fluorescence signal will be retained after permeabilization, while any cytosolic fraction of the dye will be lost. nih.govucl.ac.uk This method allows for an estimation of the proportion of dye that is successfully compartmentalized. ucl.ac.uk

To further distinguish the mitochondrial Ca²⁺ signal from that of the cytosol, researchers often co-load cells with a second, spectrally distinct Ca²⁺ indicator that remains predominantly in the cytoplasm, such as Calcium Green or Fluo-4. ucl.ac.uknih.gov By simultaneously recording the signals from both Rhod-2 and the cytosolic dye, a direct comparison of the Ca²⁺ dynamics in each compartment can be made. This approach helps to confirm that the Rhod-2 signal has a distinct time course and localization compared to the global cytosolic Ca²⁺ signal. ucl.ac.uknih.gov

Effects of Mitochondrial Depolarization Agents (e.g., CCCP, FCCP)

A functional confirmation of Rhod-2's mitochondrial localization can be achieved using mitochondrial depolarizing agents, also known as protonophores, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP). nih.govnih.gov These agents disrupt the proton gradient across the inner mitochondrial membrane, collapsing the membrane potential that is essential for mitochondrial Ca²⁺ uptake via the uniporter. nih.govnih.govnih.gov

In experiments, the application of CCCP or FCCP has several predictable effects if Rhod-2 is reporting from the mitochondria:

It prevents the increase in mitochondrial Rhod-2 fluorescence that is normally observed following a rise in cytosolic Ca²⁺, as the depolarized mitochondria can no longer sequester the ion. nih.govresearchgate.net

It can cause a release of previously accumulated Ca²⁺ from the mitochondria back into the cytosol, leading to a simultaneous decrease in the Rhod-2 signal and a rise in the signal from a cytosolic Ca²⁺ indicator. nih.gov

The abolishment of Rhod-2 fluorescence changes in response to a stimulus after treatment with these agents confirms that the dye was measuring changes in mitochondrial, not cytosolic, fluorescence. researchgate.net

Non-Mitochondrial Compartmentalization and Methodological Challenges

While Rhod-2 is a valuable tool for measuring mitochondrial Ca²⁺, its use is not without methodological challenges, primarily related to its potential for incomplete compartmentalization.

Cytosolic Presence and Considerations for Signal Interpretation

A significant challenge in using Rhod-2 AM is its potential for a cytosolic presence, which can contaminate the mitochondrial signal. nih.govucl.ac.uk The degree of mitochondrial versus cytosolic localization is largely determined by the balance of esterase activity in the two compartments. nih.gov If the AM groups are cleaved by cytosolic esterases before the molecule is taken up by the mitochondria, the resulting membrane-impermeable Rhod-2 becomes trapped in the cytoplasm. aatbio.comnih.gov

This cytosolic fraction of Rhod-2 will respond to changes in cytosolic Ca²⁺, potentially confounding the interpretation of the signal intended to be from the mitochondria. nih.gov Studies using electron microscopy and confocal fluorescence microscopy in perfused mouse hearts have, in some cases, shown prominent cytosolic Rhod-2 localization. nih.gov Therefore, it is crucial for researchers to be aware of this possibility and to perform the necessary verification experiments, such as those outlined in section 3.2.3, to distinguish between the two pools of the indicator. ucl.ac.uk The presence of a significant cytosolic contribution necessitates careful analysis and may require separating the mitochondrial signal from the diffuse cytosolic signal based on distinct localization and temporal dynamics. ucl.ac.uk

Nuclear Localization

While Rhod-2 is predominantly utilized for measuring mitochondrial calcium, studies have observed its accumulation in specific sub-nuclear structures. Fluorescence imaging has revealed that in addition to the punctate and filamentous patterns consistent with mitochondrial localization, Rhod-2 fluorescence can also be detected in 1-3 small, distinct intranuclear bodies. nih.gov These structures, approximately 1 micrometer in size, have been tentatively identified as nucleoli. nih.govresearchgate.net

This nucleolar staining is considered a form of non-specific or undesired compartmentalization, as the primary target for Rhod-2 is typically the mitochondrial matrix for the study of mitochondrial calcium dynamics. nih.govucl.ac.uk The labeling of the nucleolus is distinguishable from the mitochondrial staining. researchgate.net The potential for this dual localization underscores the importance of careful image analysis and interpretation in studies utilizing Rhod-2. Advanced microscopy techniques can be employed to differentiate the fluorescence signals originating from these distinct cellular compartments. ucl.ac.uk

Strategies for Mitigating Non-Specific Staining

A critical aspect of employing Rhod-2 is managing its subcellular distribution to ensure the fluorescence signal accurately reflects the calcium concentration in the compartment of interest, primarily the mitochondria. Several methodologies can be implemented to minimize non-specific staining and reduce unwanted dye compartmentalization in organelles like the nucleoli or the cytosol.

One common strategy involves optimizing the dye loading protocol. Subcellular compartmentalization is an inherent issue with the acetoxymethyl (AM) ester loading technique and can often be lessened by lowering the incubation temperature. abpbio.com For instance, incubating cells at room temperature instead of 37°C is recommended to reduce dye accumulation in organelles when the target is the cytoplasm. biotium.com Prolonged incubation (12–24 hours) after the initial loading and washing has also been shown to eliminate cytosolic staining while retaining the desired mitochondrial signal. thermofisher.cn

Chemical adjuncts are frequently used to improve dye retention and specificity. The organic anion transport inhibitor probenecid can be added to the cell medium to reduce the leakage of the de-esterified, calcium-sensitive form of Rhod-2 from the cell. abpbio.combiotium.com This helps maintain a higher intracellular dye concentration and improves the signal-to-noise ratio. Additionally, to aid the dispersion of the nonpolar Rhod-2 AM ester in aqueous media and facilitate more uniform loading, the non-ionic detergent Pluronic® F-127 is often used. abpbio.combiotium.combiotium.com

Post-loading procedures are also crucial. Before measurements commence, cells should be washed with an indicator-free medium to remove any dye that is non-specifically associated with the outer cell surface. abpbio.com A subsequent 30-minute incubation period allows for the complete de-esterification of the intracellular Rhod-2 AM into its active, calcium-binding form. abpbio.com

For studies where nucleolar staining presents a confounding factor, advanced imaging techniques can be employed. Linear unmixing of emitted wavelengths is a powerful confocal microscopy method that can computationally separate and remove the unwanted fluorescence signal originating from nucleoli, thereby isolating the mitochondrial signal for more accurate analysis. ucl.ac.uk

The table below summarizes key strategies for mitigating non-specific staining of Rhod-2.

Strategy Method Purpose Reference
Temperature Optimization Incubate cells with Rhod-2 AM at a lower temperature (e.g., room temperature or 4°C).To reduce the sequestration of the dye into unintended organelles. ucl.ac.ukabpbio.combiotium.com
Chemical Inhibition Add probenecid (an organic anion transport inhibitor) to the incubation and wash buffers.To prevent the active efflux of the de-esterified Rhod-2 from the cell, thus improving retention. abpbio.combiotium.comaatbio.com
Post-Loading Wash & Incubation Wash cells with indicator-free medium after loading, followed by an additional incubation period (e.g., 30 minutes).To remove non-specifically bound external dye and allow for complete intracellular de-esterification. abpbio.com
Use of Dispersing Agents Include Pluronic® F-127 in the loading medium.To improve the solubility and dispersion of the hydrophobic Rhod-2 AM ester, leading to more uniform cell loading. abpbio.combiotium.combiotium.com
Advanced Imaging Techniques Employ linear unmixing on a confocal microscope.To spectrally separate and computationally remove fluorescence signals from non-target structures like nucleoli. ucl.ac.uk
Prolonged Incubation Incubate cells for 12-24 hours after the initial wash.To selectively eliminate cytosolic staining while retaining the dye within the mitochondria. thermofisher.cn

Applications in Cellular and Subcellular Calcium Dynamics Research

Real-time Monitoring of Mitochondrial Calcium ([Ca2+]mito) Transients

Rhod-2 enables the real-time visualization of [Ca2+]mito transients, providing crucial insights into the organelle's role in cellular calcium signaling. The acetoxymethyl (AM) ester form of Rhod-2 is cell-permeable and, once inside the cell, is cleaved by esterases, trapping the indicator within intracellular compartments. stemcell.com Due to its positive charge, Rhod-2 preferentially accumulates in mitochondria, driven by the mitochondrial membrane potential. nih.govucl.ac.uk This selective loading allows researchers to distinguish mitochondrial calcium signals from those in the cytosol. ucl.ac.uk

Studies have demonstrated that Rhod-2 fluorescence accurately reports transient rises in mitochondrial calcium following cellular stimulation, such as depolarization-induced calcium entry. nih.gov The kinetics of these mitochondrial calcium transients are often distinct from the larger and more rapid changes observed in the cytosol, highlighting the unique calcium handling properties of mitochondria. nih.gov The development of techniques like using the reduced, non-fluorescent form of the dye (dihydroRhod-2) has further enhanced the mitochondrial specificity of the signal, as it only becomes fluorescent after re-oxidation within the mitochondrial matrix. nih.gov

Table 1: General Properties of Rhod-2 for Mitochondrial Calcium Monitoring

PropertyDescriptionSource(s)
Mechanism Positively charged fluorescent dye that accumulates in the mitochondrial matrix. nih.govucl.ac.uk
Form Often used as a cell-permeable acetoxymethyl (AM) ester. stemcell.com
Specificity Preferential accumulation in mitochondria due to membrane potential. nih.govucl.ac.uk
Signal Fluorescence intensity increases upon binding to Ca2+. stemcell.com
Dissociation Constant (Kd) Approximately 570 nM in vitro, suitable for higher Ca2+ concentrations in mitochondria. nih.govucl.ac.uk

Beat-to-Beat Mitochondrial Calcium Fluxes in Cardiomyocytes

A significant application of Rhod-2 is in the study of beat-to-beat mitochondrial calcium fluxes in cardiomyocytes. nih.gov This is critical for understanding how mitochondria match energy production with the high metabolic demand of the contracting heart. Using Rhod-2, researchers have successfully visualized [Ca2+]mito transients that occur with each heartbeat. nih.gov These mitochondrial calcium oscillations are synchronous with the cytosolic calcium transients that drive contraction. nih.gov

The ability of mitochondria to take up and release calcium on a beat-to-beat basis demonstrates their dynamic role in cardiac cell physiology. nih.gov These rapid fluxes are essential for regulating mitochondrial ATP production in response to the cyclical energy demands of contraction and relaxation. nih.gov Studies using Rhod-2 have shown that the kinetics of mitochondrial calcium transients differ from cytosolic ones, indicating a sophisticated regulatory system. nih.gov

Table 2: Research Findings on Beat-to-Beat [Ca2+]mito in Cardiomyocytes using Rhod-2

FindingExperimental DetailSource(s)
Visualization of Transients DihydroRhod-2 loading in isolated rat ventricular cardiomyocytes allowed for the measurement of beat-to-beat [Ca2+]mito transients. nih.gov
Synchronicity Mitochondrial [Ca2+] was observed to oscillate rapidly and in synchrony with cytosolic and nuclear [Ca2+] in spontaneously beating neonatal rat ventricular myocytes. nih.gov
Distinct Kinetics [Ca2+]mito transients recorded with Rhod-2 were distinct from the larger and more rapid cytosolic transients, indicating different kinetics. nih.gov

Mitochondrial Calcium Responses to Physiological Stimuli (e.g., Excitation-Contraction Coupling)

Rhod-2 has been instrumental in elucidating the response of mitochondrial calcium to physiological stimuli, particularly in the context of excitation-contraction (EC) coupling in cardiomyocytes. During EC coupling, a large influx of calcium into the cytosol triggers muscle contraction. Mitochondria are strategically located near the sites of calcium release from the sarcoplasmic reticulum, allowing them to efficiently take up calcium during this process. nih.gov

Using Rhod-2, studies have shown that depolarization of the cell membrane leads to a transient rise in mitochondrial calcium. nih.gov This uptake is crucial for buffering cytosolic calcium and for stimulating mitochondrial dehydrogenases, thereby boosting ATP production to fuel subsequent contractions. The modulation of these mitochondrial calcium responses by inotropic and chronotropic inputs, such as β-adrenergic stimulation, has also been demonstrated, highlighting the adaptability of mitochondrial calcium handling to the physiological state of the heart. nih.govnih.gov

Table 3: Rhod-2 Studies on [Ca2+]mito Responses to Physiological Stimuli

StimulusObserved [Ca2+]mito ResponseCell TypeSource(s)
Depolarization (KCl) Transient increase in Rhod-2 fluorescence, indicating a rise in mitochondrial calcium.Rat Chromaffin Cells nih.gov
Electrical Stimulation (0.1, 0.5, 1 Hz) Beat-to-beat [Ca2+]mito transients observed.Rat Cardiomyocytes nih.gov
β-adrenergic stimulation (Isoproterenol) Enhanced mitochondrial Ca2+ spikes and elevated interspike Ca2+ levels.Neonatal Rat Cardiomyocytes nih.govnih.gov

Pharmacological Interventions Affecting Mitochondrial Calcium Uptake and Release

Rhod-2 is widely used to investigate how various pharmacological agents modulate mitochondrial calcium transport. By monitoring Rhod-2 fluorescence, researchers can assess the effects of drugs that target different components of the cellular calcium signaling machinery.

Caffeine (B1668208) is a well-known agonist that induces calcium release from the sarcoplasmic/endoplasmic reticulum by sensitizing ryanodine (B192298) receptors (RyRs). nih.govnih.gov Studies using Rhod-2 have shown that caffeine-induced cytosolic calcium release leads to a subsequent increase in mitochondrial calcium concentration. nih.govnih.gov This demonstrates the close functional coupling between the sarcoplasmic reticulum and mitochondria. In gastric smooth muscle cells, stimulation with caffeine produced an increase in Rhod-2 fluorescence, with the time course of the mitochondrial calcium increase being similar to that in the cytoplasm. nih.gov In cardiomyocytes, application of caffeine was used to confirm that Rhod-2 was not compartmentalized in the sarcoplasmic reticulum, as it showed no change in fluorescence from that location. nih.gov

Table 4: Effects of Caffeine on [Ca2+]mito Measured by Rhod-2

ObservationCell TypeExperimental DetailsSource(s)
Increased [Ca2+]mito Gastric Smooth Muscle Cells20 mM caffeine application led to a 51 ± 18% increase in Rhod-2 fluorescence with a t½ to peak of 1.0 ± 0.2 s. nih.gov
Validation of Mitochondrial Loading Rat CardiomyocytesApplication of 20 mM caffeine revealed no change in fluorescence, confirming no sarcoplasmic reticulum compartmentalization of the dye. nih.gov
RyR-Mitochondria Coupling Permeabilized MyotubesCaffeine stimulation was used to demonstrate Ca2+ signal transmission from ryanodine receptors to mitochondria. researchgate.net

Calcium ionophores are lipid-soluble molecules that transport calcium ions across biological membranes. wikipedia.orgsigmaaldrich.com Ionomycin (B1663694) and A23187 are commonly used to artificially increase intracellular calcium levels and study the subsequent effects on mitochondria. sigmaaldrich.comnih.gov When applied to cells loaded with Rhod-2, these ionophores cause a significant increase in fluorescence, reflecting a rapid influx of calcium into the mitochondrial matrix. nih.gov This approach is often used as a positive control in experiments to confirm the responsiveness of the dye and the capacity of mitochondria to take up calcium. ucl.ac.uk Studies have shown that ionophores like ionomycin and 4-BrA23187 promote the equilibration of calcium gradients between all cellular compartments, including mitochondria. nih.gov

Table 5: Impact of Ionophores on [Ca2+]mito Measured by Rhod-2

IonophoreEffect on [Ca2+]mitoCell TypeNotesSource(s)
Ionomycin Promoted equilibration of [Ca2+] gradients, leading to an increase in [Ca2+]mito.HepG2 Cells, Hippocampal NeuronsUsed as a positive control to induce maximal Ca2+ influx into mitochondria. nih.govucl.ac.uk
A23187 Promoted equilibration of [Ca2+] gradients, leading to an increase in [Ca2+]mito.HepG2 Cells, Hippocampal NeuronsCaused mitochondrial shrinkage in NGF-differentiated PC12 cells. nih.govnih.gov

The mitochondrial calcium uniporter (MCU) is the primary channel responsible for calcium uptake into the mitochondrial matrix. nsf.gov Inhibitors of the MCU are critical tools for confirming that observed changes in Rhod-2 fluorescence are indeed due to mitochondrial calcium influx. Ru360 is a potent and selective inhibitor of the MCU. nih.govnih.gov Pre-treatment of cells with Ru360 has been shown to prevent or significantly reduce the increase in Rhod-2 fluorescence that is typically observed following a calcium-mobilizing stimulus. nih.govresearchgate.net This pharmacological blockade confirms the role of the MCU in the observed mitochondrial calcium uptake and validates the specificity of the Rhod-2 signal. researchgate.netnih.gov For example, in postoperative aged mice, Ru360 treatment reduced the accumulation of calcium in hippocampal mitochondria as measured by Rhod-2 fluorescence. nih.gov

Table 6: Use of Ru360 to Modulate [Ca2+]mito as Measured by Rhod-2

FindingCell/Animal ModelExperimental ApproachSource(s)
Inhibition of Ca2+ Entry Primary Effector T CellsRu360 treatment was used to confirm that the increase in Rhod-2 fluorescence was derived from MCU-mediated mitochondrial Ca2+ accumulation. researchgate.net
Reduced Ca2+ Overload Postoperative Aged MiceRu360 treatment reduced calcium accumulation in hippocampal mitochondria, as quantified by Rhod-2 fluorescence using flow cytometry. nih.gov
Blockade of Caffeine-Induced Uptake Permeabilized MyotubesRu360 rapidly reversed the caffeine-induced rise in mitochondrial [Ca2+] measured with Rhod-2. researchgate.net

Investigating Cytosolic Calcium ([Ca²⁺]cyto) Dynamics

While Rhod-2 is predominantly used for mitochondrial measurements, its long-wavelength excitation and emission properties offer advantages for cytosolic studies, especially in tissues with high autofluorescence. spiedigitallibrary.orgthermofisher.com

To dissect the intricate interplay between different cellular compartments, Rhod-2 is often used concurrently with other Ca²⁺ indicators that have different spectral properties and affinities. This dual-indicator approach allows for the simultaneous monitoring of Ca²⁺ concentrations in both the cytosol and mitochondria.

For instance, researchers have successfully paired Rhod-2 with Fura-2 or Fura-Red to measure mitochondrial and cytosolic Ca²⁺ changes at the same time. nih.govnih.govresearchgate.net In studies on gastric smooth muscle cells, Fura-2 was included in the patch pipette to record [Ca²⁺]cyto while the cells were loaded with Rhod-2 AM to monitor [Ca²⁺]m. nih.gov This setup enabled a direct comparison of the timing and amplitude of Ca²⁺ signals in both compartments following cellular stimulation. nih.gov Similarly, a combination of FuraRed for the cytosol and Rhod-2 for the mitochondria was used to simultaneously image Ca²⁺ dynamics in mouse brain slices under ischemic conditions. nih.gov

Study FocusCytosolic IndicatorMitochondrial IndicatorCell/Tissue TypeKey FindingReference(s)
Ischemia-induced Brain DamageFuraRedRhod-2Mouse whole-brain sliceAllowed simultaneous visualization of abnormal Ca²⁺ increases in both cytosol and mitochondria during ischemia. nih.gov
Ca²⁺ Homeostasis in Smooth MuscleFura-2Rhod-2Gastric smooth muscle cellsEnabled direct comparison of the kinetics of Ca²⁺ transients in the cytoplasm and mitochondria following depolarization or caffeine stimulation. nih.gov
Mitochondrial Ca²⁺ ReleaseFura-2Rhod-2SH-SY5Y neuroblastoma cellsSimultaneously measured FCCP-evoked Ca²⁺ release from mitochondria and the corresponding rise in cytosolic Ca²⁺. researchgate.net

By using Rhod-2 in tandem with cytosolic Ca²⁺ dyes, researchers have revealed significant differences in the kinetics of Ca²⁺ transients between the cytosol and mitochondria. A consistent finding across various cell types is that the rise and fall of mitochondrial Ca²⁺ signals are considerably slower than those in the cytosol.

In gastric smooth muscle cells, the half-time to peak for the increase in [Ca²⁺]m was significantly longer than that for the increase in [Ca²⁺]cyto following depolarization-induced Ca²⁺ influx. nih.gov Furthermore, [Ca²⁺]m remained elevated for tens of seconds after the cytosolic signal had returned to its resting level. nih.gov Similar distinct kinetics were observed in isolated cardiomyocytes, where beat-to-beat mitochondrial Ca²⁺ transients, measured with a modified Rhod-2 (di-hydroRhod-2), were smaller in amplitude and had a slower time to peak compared to the large and rapid cytosolic transients. frontiersin.orgnih.gov

These kinetic differences highlight the distinct roles of the two compartments. The rapid, transient nature of cytosolic Ca²⁺ signals is suited for fast signaling events like muscle contraction, while the slower, more integrated mitochondrial response reflects its role in metabolic regulation and buffering of larger Ca²⁺ loads. frontiersin.orgnih.gov The slower kinetics of mitochondrial Ca²⁺ uptake and release suggest that mitochondria act as integrators of cytosolic Ca²⁺ signals.

ParameterCytosolic Ca²⁺ Transient ([Ca²⁺]cyto)Mitochondrial Ca²⁺ Transient ([Ca²⁺]mito)Cell TypeReference(s)
Time to Peak Rapid (e.g., 4.1 ± 0.2 s)SlowerGastric smooth muscle cells nih.gov
Recovery/Decay Rapid (t½ = 4.3 ± 0.2 s)Prolonged (remains elevated for tens of seconds)Gastric smooth muscle cells nih.gov
Amplitude LargeSmallerCardiomyocytes frontiersin.orgnih.gov
Rate of Rise FastSlowerCardiomyocytes frontiersin.orgnih.gov

Research on Mitochondrial Calcium Buffering and Homeostasis

Mitochondria are key players in maintaining cellular Ca²⁺ homeostasis. They can rapidly sequester large amounts of Ca²⁺ from the cytosol, thereby shaping the amplitude and duration of cytosolic signals, and preventing Ca²⁺ overload. Rhod-2 is a primary tool for visualizing and quantifying these mitochondrial functions.

Studies using Rhod-2 have demonstrated that mitochondria are active participants in clearing Ca²⁺ from the cytosol following a stimulus. nih.gov This buffering capacity is crucial for terminating Ca²⁺ signals and returning the cytosolic concentration to its low resting level. Research in rat chromaffin cells showed that the rapid recovery from elevations in cytosolic Ca²⁺ requires functional mitochondria capable of taking up Ca²⁺. nih.gov When mitochondrial Ca²⁺ uptake was blocked, the decay of cytosolic Ca²⁺ transients was significantly slowed.

Mitochondria are particularly important for buffering high local Ca²⁺ concentrations that occur near the mouths of open Ca²⁺ channels on the plasma membrane or the endoplasmic reticulum. researchgate.net This localized clearance helps to prevent the premature inactivation of these channels and shapes the propagation of Ca²⁺ waves through the cell. researchgate.net The ability of Rhod-2 to report Ca²⁺ levels from within the mitochondria provides direct evidence of this organelle's role as a dynamic Ca²⁺ buffer.

The uptake of Ca²⁺ into the mitochondrial matrix is not only a buffering mechanism but also a critical signal for regulating cellular energy production (bioenergetics). By using Rhod-2 to monitor [Ca²⁺]m, researchers can correlate changes in mitochondrial calcium with metabolic output.

It is well-established that Ca²⁺ activates several key dehydrogenases of the citric acid cycle, including pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. ucl.ac.ukresearchgate.net This activation stimulates the production of NADH, which in turn fuels the electron transport chain to increase ATP synthesis. ucl.ac.uk Therefore, by taking up Ca²⁺ during periods of high cellular activity (which are associated with cytosolic Ca²⁺ signals), mitochondria can match ATP production to cellular demand. researchgate.netucl.ac.uk Rhod-2 fluorescence measurements allow scientists to directly observe the mitochondrial Ca²⁺ increases that are responsible for upregulating this metabolic machinery.

While mitochondrial Ca²⁺ uptake is vital for normal cell function, excessive and sustained accumulation of Ca²⁺ in the mitochondrial matrix can trigger pathological events, ultimately leading to cell death. ucl.ac.ukresearchgate.net Rhod-2 is frequently used in experimental models to study the dynamics of this mitochondrial Ca²⁺ overload.

A pathological increase in mitochondrial Ca²⁺ can induce the opening of a large, non-specific channel in the inner mitochondrial membrane known as the mitochondrial permeability transition pore (mPTP). ucl.ac.ukresearchgate.netnih.gov The opening of the mPTP dissipates the mitochondrial membrane potential, halting ATP synthesis and causing the release of pro-apoptotic factors, which initiates a signaling cascade leading to cell death. researchgate.net In various experimental models of disease, such as ischemia or neurodegeneration, Rhod-2 has been used to show that mitochondrial Ca²⁺ overload is a critical early event in the cell death pathway. nih.govresearchgate.net For example, inhibiting the mitochondrial calcium uniporter (MCU) has been shown to prevent mitochondrial Ca²⁺ overload and protect cells, a process that can be monitored using Rhod-2 fluorescence. researchgate.net

Studies in Specific Cell and Tissue Models

The chemical compound Rhod-2 (potassium salt) has proven to be a valuable tool for investigating the intricate dynamics of intracellular calcium (Ca2+) in a diverse array of specific cell and tissue models. Its particular spectral properties and tendency to accumulate in mitochondria in many cell types have enabled researchers to dissect Ca2+ signaling pathways with high spatial and temporal resolution. This section details the application of Rhod-2 in several key biological systems.

Isolated Cardiomyocytes and Perfused Heart Models

Rhod-2 has been extensively utilized in cardiovascular research to study Ca2+ transients in both isolated cardiomyocytes and whole perfused heart preparations. A primary advantage of Rhod-2 in this context is its excitation and emission in the visible wavelength range (excitation ~557 nm, emission ~581 nm), which minimizes background autofluorescence from cardiac tissue and allows for greater tissue penetration compared to UV-excitable dyes. physiology.orgspiedigitallibrary.org This characteristic is particularly beneficial in whole-heart preparations where motion during contraction can create significant signal-to-noise challenges. physiology.org

In isolated cardiomyocytes, Rhod-2 has been employed to monitor both cytosolic and mitochondrial Ca2+ dynamics. While some studies have shown that Rhod-2 primarily localizes to the cytosol in isolated myocytes, others have demonstrated its selective accumulation within the mitochondria. physiology.orgnih.gov This property is attributed to the dye's positive charge, which facilitates its sequestration into the highly polarized mitochondrial matrix. nih.gov By reducing Rhod-2 to its dihydro form (dhRhod-2), researchers have been able to specifically visualize beat-to-beat mitochondrial Ca2+ fluxes, revealing distinct kinetics compared to the larger and more rapid cytosolic Ca2+ transients. nih.gov

In Langendorff-perfused heart models, Rhod-2 enables the measurement of intracellular Ca2+ handling in a more physiologically relevant context than isolated cells. spiedigitallibrary.org Researchers have developed methods to quantify cytosolic Ca2+ levels by combining fluorescence measurements with absorbance measurements, which are insensitive to Ca2+ but reflect the concentration of the dye. spiedigitallibrary.orgnih.gov These studies have provided valuable data on systolic and diastolic Ca2+ concentrations under various physiological and pathological conditions. nih.gov Furthermore, Rhod-2 has been used in multiparametric optical mapping, often paired with voltage-sensitive dyes like RH-237, to simultaneously record action potentials and Ca2+ transients on the epicardium of perfused hearts, offering insights into excitation-contraction coupling in both normal and failing hearts. ahajournals.org

Table 1: Research Findings in Cardiomyocyte and Perfused Heart Models

Model System Key Application of Rhod-2 Major Findings
Isolated Rabbit Cardiomyocytes Comparison of cytosolic and mitochondrial localization Rhod-2 fluorescence was primarily located in the cytosol, distinct from mitochondrial-specific dyes. physiology.org
Isolated Rat Cardiomyocytes Visualization of beat-to-beat mitochondrial Ca2+ fluxes using dhRhod-2 Mitochondrial Ca2+ transients showed different kinetics (slower) compared to rapid cytosolic transients. nih.gov
Perfused Rabbit Heart Measurement of cytosolic Ca2+ levels Developed a novel method for in vivo quantitation of cytosolic Rhod-2 concentration to estimate Ca2+ levels. physiology.org
Perfused Mouse Heart Validation for measuring cytosolic Ca2+ Demonstrated a valid method for measuring cytosolic Ca2+ and determined systolic and diastolic concentrations. nih.gov
Perfused Mouse Heart Quantitative detection of Ca2+ transients A ratiometric method using fluorescence and absorbance was validated to determine cytosolic Ca2+ dynamics. nih.gov
Coronary-Perfused Human Left Ventricular Wedge Simultaneous mapping of action potentials and Ca2+ transients Revealed transmural heterogeneity of excitation-contraction coupling in normal and failing hearts. ahajournals.org

Smooth Muscle Cells

In the field of smooth muscle physiology, Rhod-2 has been instrumental in elucidating the role of mitochondria in cellular Ca2+ homeostasis. Studies in gastric smooth muscle cells from Bufo marinus have utilized Rhod-2 to specifically monitor mitochondrial Ca2+ concentration ([Ca2+]m). nih.gov Due to its positive charge, the acetoxymethyl (AM) ester form of Rhod-2 accumulates significantly within the mitochondrial matrix. nih.gov

Using this approach, researchers have demonstrated that both Ca2+ influx resulting from membrane depolarization and Ca2+ release from the sarcoplasmic reticulum (SR) are effective at increasing mitochondrial Ca2+ levels. nih.gov This indicates a crucial role for mitochondria in buffering Ca2+ from different sources to modulate cellular responses in smooth muscle. The ability to specifically track mitochondrial Ca2+ uptake with Rhod-2 provides a powerful tool for investigating the interplay between different Ca2+ signaling pathways and mitochondrial function in these cells.

Table 2: Research Findings in Smooth Muscle Cells

Model System Key Application of Rhod-2 Major Findings
Gastric Smooth Muscle Cells (Bufo marinus) Monitoring mitochondrial Ca2+ concentration ([Ca2+]m) Both depolarization-induced Ca2+ influx and caffeine-induced SR Ca2+ release increased mitochondrial Ca2+ uptake. nih.gov
Vascular Smooth Muscle Cells (VSMCs) Investigating the role of mitochondrial Ca2+ in proliferation Mitochondrial Ca2+ levels were linked to VSMC proliferation in the context of Type 2 Diabetes. mdpi.com

Neuronal and Synaptic Terminal Studies

Rhod-2 has been applied in neuroscience to investigate Ca2+ dynamics in neurons and at synaptic terminals, with a particular focus on mitochondrial Ca2+ handling. In lizard motor nerve terminals, a modified form, dihydrorhod-2, was used to target the indicator to mitochondria. nih.gov This allowed for the measurement of mitochondrial Ca2+ changes in response to trains of action potentials, providing evidence that mitochondria buffer physiological Ca2+ loads during synaptic activity. nih.gov

In studies using primary hippocampal neurons, Rhod-2 has been used in conjunction with cytosolic Ca2+ indicators like Fluo-4 to simultaneously measure Ca2+ signals in both the cytoplasm and mitochondria. nih.gov This dual-indicator approach has been critical in studying the effects of amyloid β oligomers, which are implicated in Alzheimer's disease. Research has shown that these oligomers induce Ca2+ release from ryanodine receptors, leading to subsequent mitochondrial Ca2+ uptake and increased production of reactive oxygen species. nih.gov By knocking down the RyR2 isoform, studies using Rhod-2 confirmed that this specific channel is a key mediator of the observed cytoplasmic and mitochondrial Ca2+ signals. nih.gov Additionally, Rhod-2 has been loaded into cultured neurons to track intracellular Ca2+ levels in response to neurotransmitters like serotonin. researchgate.net

Table 3: Research Findings in Neuronal and Synaptic Terminal Studies

Model System Key Application of Rhod-2 Major Findings
Lizard Motor Nerve Terminals Measuring mitochondrial Ca2+ changes during action potentials Mitochondria actively buffer Ca2+ loads during physiological stimulation. nih.gov
Primary Hippocampal Neurons Simultaneous measurement of cytoplasmic and mitochondrial Ca2+ Amyloid β oligomers induce RyR2-mediated Ca2+ release, causing mitochondrial Ca2+ uptake and ROS generation. nih.gov
Cultured GnIH Neurons Measuring intracellular Ca2+ responses to serotonin Successfully loaded into neurons to monitor changes in Ca2+ activity following neurotransmitter application. researchgate.net
Acute Hippocampal Slices Multiplexed calcium imaging with Fluo-4 Rhod-2 can be used to distinguish a range of physiologically relevant calcium levels in CA1 pyramidal cells. researchgate.net

Oocytes and Developmental Biology Research

The application of Rhod-2 extends to reproductive and developmental biology, where it serves as an indicator of mitochondrial Ca2+ levels in oocytes. Mitochondrial function is a critical determinant of oocyte quality and subsequent embryonic development. Rhod-2, as a mitochondrial Ca2+-specific detection dye, has been used to assess the impact of various treatments on the fertilization and developmental competence of porcine oocytes. nih.gov

Studies have shown that the fluorescence intensity of Rhod-2, reflecting mitochondrial Ca2+ levels, can be correlated with oocyte quality and fertilization capacity. nih.gov For instance, treatment with ruthenium red, an inhibitor of the mitochondrial calcium uniporter, was shown to reduce Rhod-2 fluorescence in porcine zygotes, an effect that was associated with improved blastocyst development. nih.gov Conversely, increasing mitochondrial Ca2+ with histamine (B1213489) led to an increase in Rhod-2 fluorescence. nih.gov These findings highlight the utility of Rhod-2 as a tool for investigating the role of mitochondrial Ca2+ homeostasis in the earliest stages of development.

Table 4: Research Findings in Oocyte and Developmental Biology

Model System Key Application of Rhod-2 Major Findings
Porcine Oocytes/Zygotes Detection of mitochondrial Ca2+ during in vitro fertilization (IVF) Rhod-2 fluorescence patterns can be used as a quality criterion for mature oocytes and zygotes. nih.gov
Porcine Oocytes/Zygotes Assessing the effect of mitochondrial Ca2+ modulators Ruthenium red decreased mitochondrial Ca2+, while histamine increased it, impacting developmental outcomes. nih.gov

Plant Protoplasts

In plant biology, Rhod-2 has been successfully employed for calcium imaging within protoplasts, which are plant cells that have had their cell walls removed. This application is particularly useful for studying Ca2+ signaling in response to various stimuli. Research on protoplasts isolated from the flesh tissue of 'Fuji' apples has demonstrated that Rhod-2/AM can be loaded into the cytoplasm. oup.com

Unlike other Ca2+ indicators such as Fluo-4/AM or Fluo-8/AM which show uniform distribution in the cytoplasm, Rhod-2 staining results in a granular fluorescence pattern within the cytoplasm. oup.com This pattern is indicative of the dye's accumulation in mitochondria, allowing for the specific study of mitochondrial Ca2+ in these plant cells. oup.com This method provides a valuable technique for investigating the role of mitochondrial Ca2+ in the signal transduction pathways of plant cells, particularly in fruit tissues. oup.comnih.gov

Table 5: Research Findings in Plant Protoplasts

Model System Key Application of Rhod-2 Major Findings
'Fuji' Apple Flesh Protoplasts Detection of intracellular Ca2+ Rhod-2/AM successfully entered the cytoplasm but not the vacuole. oup.com
'Fuji' Apple Flesh Protoplasts Specific imaging of mitochondrial Ca2+ The dye exhibited a granular fluorescence pattern, indicating accumulation in mitochondria, distinct from other cytosolic dyes. oup.com

Microscopic and Spectroscopic Techniques for Rhod 2 Potassium Salt Fluorescence Detection

Fluorescence Microscopy Applications

Rhod-2 (potassium salt) is a fluorescent dye extensively utilized in fluorescence microscopy to measure mitochondrial calcium influx. stemcell.com As a cell-permeable acetoxymethyl (AM) ester, Rhod-2 AM can enter cells and selectively accumulate in the mitochondria. stemcell.com Cytoplasmic esterases cleave the AM group, trapping the dye inside. stemcell.com A significant increase in fluorescence intensity occurs when Rhod-2 binds with Ca2+, allowing for the detection of changes in mitochondrial calcium levels. stemcell.comcaymanchem.com Its long emission wavelengths are particularly advantageous for applications in cells with high levels of autofluorescence. stemcell.com

Studies have employed Rhod-2 in various fluorescence microscopy techniques to investigate cellular and subcellular calcium dynamics. In the perfused mouse heart, for instance, fluorescence microscopy has been used to confirm the cytosolic localization of Rhod-2 and to demonstrate that endothelial cell uptake of the dye is minimal compared to the total fluorescence signal. nih.gov In other research, high-magnification fluorescence imaging with a TRITC filter set was used to visualize increases in Rhod-2 fluorescence intensity in myoblasts following near-infrared laser irradiation, indicating a rise in intracellular Ca2+. researchgate.net

ApplicationCell/Tissue TypeKey FindingReference
Mitochondrial Ca2+ MeasurementGeneral UseRhod-2 AM selectively accumulates in mitochondria and fluoresces upon binding Ca2+. stemcell.com
Subcellular Dye LocalizationPerfused Mouse HeartFluorescence microscopy confirmed prominent cytosolic localization of Rhod-2. nih.govspiedigitallibrary.org
Intracellular Ca2+ InfluxMyoblastsIncreased Rhod-2 fluorescence was observed after near-infrared laser irradiation. researchgate.net

Confocal Laser Scanning Microscopy

Confocal laser scanning microscopy is a key technique for visualizing Rhod-2 fluorescence, offering improved resolution and the ability to optically section through a sample. spiedigitallibrary.org Researchers have used this method to study mitochondrial Ca2+ transients in various cell types. For example, in adult rabbit cardiac myocytes, a specific loading protocol was developed to selectively label mitochondria with Rhod-2 AM. nih.gov Confocal microscopy revealed that after electrical stimulation, mitochondrial Rhod-2 fluorescence increased and then rapidly decayed, directly demonstrating rapid mitochondrial free Ca2+ transients during the contractile cycle. nih.gov

Co-localization studies using confocal microscopy have further confirmed the preferential accumulation of Rhod-2 within mitochondria. In adult rat cortical astrocytes, cells were co-loaded with Rhod-2 AM and MitoFluor Green, a mitochondrion-specific marker. researchgate.net The resulting confocal images showed a high degree of similarity and overlap, indicating a predominantly mitochondrial compartmentalization of Rhod-2. researchgate.net

Single and Two-Photon Confocal Imaging

Both single-photon and two-photon confocal microscopy are effective for visualizing Rhod-2 fluorescence to measure mitochondrial calcium concentration. ucl.ac.uk Two-photon (or multiphoton) microscopy offers several advantages, including reduced phototoxicity, less photobleaching, and greater depth penetration for imaging in whole tissues, as excitation of the fluorophore occurs only at the focal point. ucl.ac.uk

While Rhod-2 can sometimes mis-localize to other intracellular structures like nucleoli, techniques such as linear unmixing can be applied with multiphoton microscopy to separate the fluorescent signals. ucl.ac.uknih.gov This method distinguishes signals based on subtle differences in their excitation or emission spectra. ucl.ac.uk For example, the infrared excitation and emission spectra for Rhod-2 localized to the mitochondria are sufficiently different from those in the nucleoli to allow for their digital separation. ucl.ac.uk Studies have successfully used two-photon imaging to track increases in Rhod-2 fluorescence in CA1 pyramidal cells in response to a range of physiologically relevant calcium levels, demonstrating that the dye can track these changes without saturating even at high stimulation frequencies. researchgate.net

Deconvolution Imaging for Subcellular Resolution

Fluorescence deconvolution imaging is a computational method used to improve the resolution and contrast of fluorescence microscopy images. This technique has been applied to Rhod-2 to achieve subcellular resolution and verify its compartmentalization. nih.gov In studies on chromaffin cells, deconvolution imaging of cells loaded with Rhod-2 AM revealed that the dye localizes to structures with the characteristic morphology of mitochondria. nih.gov

This high-resolution imaging allowed researchers to observe the dynamics of mitochondrial calcium (Cam). Following cell depolarization with potassium chloride (KCl), deconvolution images showed a distinct increase in Rhod-2 fluorescence within the mitochondria, which returned to baseline levels within a minute after the stimulus was removed. nih.gov Similarly, in gastric myocytes, images of Rhod-2 labeled mitochondria were processed using a constrained deconvolution algorithm, enabling the resolution of changes in calcium concentration within individual mitochondria in situ. nih.gov

Wide-Field Digital Imaging Microscopy

Wide-field digital imaging microscopy provides a powerful tool for studying the dynamics of Rhod-2 fluorescence across a broad field of view and at high speeds. This technique has been used to resolve changes in calcium concentration within individual mitochondria. nih.gov

In a study on gastric smooth muscle cells from Bufo marinus, a high-speed, wide-field digital imaging microscope was employed to image mitochondria labeled with Rhod-2. nih.gov The system, based on a custom inverted microscope with a rapidly focusing objective and a frame transfer charge-coupled device (CCD), allowed for the capture of rapid through-focus image series. nih.gov Wide-field illumination for Rhod-2 excitation was provided by a laser, and the resulting emission was captured. nih.gov This approach enabled the subcellular imaging of increases in mitochondrial calcium during depolarizing stimulation, revealing that while most mitochondria showed a significant increase in Rhod-2 fluorescence, a small number did not respond. nih.gov

Quantitative Fluorescence Microscopy

While Rhod-2 is not a ratiometric dye, meaning its emission spectrum does not shift upon binding Ca2+, quantitative measurements of calcium concentration can still be achieved through careful calibration procedures. ucl.ac.uknih.gov One common method involves determining the minimum (Rmin) and maximum (Rmax) fluorescence values. ucl.ac.uk

To obtain these values, cells loaded with Rhod-2 are treated with a calcium ionophore to equalize the Ca2+ concentration across all cellular compartments with the surrounding buffer. ucl.ac.uk Rmin is measured in a Ca2+-free buffer containing a chelator like EGTA, while Rmax is determined in a buffer with a saturating concentration of Ca2+. ucl.ac.uk Using these values and the known dissociation constant (Kd) of the dye (approximately 570 nM), the organellar concentration of calcium can be estimated. stemcell.comucl.ac.uk In studies of the perfused mouse heart, intracellular calcium concentrations were calculated using ratios of fluorescence to absorption, with maximal fluorescence being measured during tetanization of the heart. nih.gov This yielded values of 686 nM at peak systole and 360 nM in diastole under normal conditions. nih.gov

Flow Cytometry

Flow cytometry is another powerful technique for analyzing Rhod-2 fluorescence, enabling the rapid measurement of mitochondrial calcium levels in large populations of cells or isolated mitochondria. stemcell.commedchemexpress.comaatbio.com This method is used to assess changes in mitochondrial Ca2+ in response to various stimuli. medchemexpress.comqmul.ac.uk For instance, Rhod-2 can be used to indirectly measure the amount of calcium in the endoplasmic reticulum (ER) by treating cells with thapsigargin, an inhibitor that releases ER calcium stores, which then traffic to the mitochondria where they are detected by the dye. qmul.ac.uk

In studies using isolated rat liver mitochondria, flow cytometry was employed to investigate the sequence of events in Ca2+-induced mitochondrial permeability transition (MPT). nih.gov Mitochondria were stained with Rhod-2 to monitor Ca2+ release, alongside other dyes to measure membrane potential (TMRE) and reactive oxygen species (ROS). nih.gov The binding of Ca2+ to Rhod-2 increases its fluorescence, which is detected by the flow cytometer. nih.gov The analysis revealed that Ca2+ sequentially induced ROS generation, depolarization, swelling, and finally Ca2+ release from the mitochondria. nih.gov

Parameter MeasuredDye UsedKey FindingReference
Mitochondrial Ca2+ ReleaseRhod-2Ca2+ release occurs after ROS generation, depolarization, and swelling during MPT. nih.gov
Membrane PotentialTMREDepolarization is an early event in Ca2+-induced MPT. nih.gov
Reactive Oxygen Species (ROS)Hydroethidine (HE)ROS generation is the initial event in Ca2+-induced MPT. nih.gov
ER Calcium StoresRhod-2 (indirectly)Thapsigargin-induced ER Ca2+ release can be measured as it traffics to mitochondria. qmul.ac.uk

Fluorescence Spectroscopy and Microplate Readers

Rhod-2 (potassium salt) is a fluorescent indicator dye extensively utilized for the measurement of calcium ions (Ca²⁺), particularly within cellular and subcellular compartments. aatbio.comaatbio.com Its application in fluorescence spectroscopy and microplate readers is foundational for investigating Ca²⁺ dynamics in a multitude of biological research areas. aatbio.comaatbio.com Rhod-2 is particularly valued for its long-wavelength excitation and emission spectra, which makes it an effective alternative to dyes like Fluo-3 in biological systems that exhibit high levels of autofluorescence. aatbio.comaatbio.com

Upon binding with Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, often over 100-fold, without a corresponding shift in its spectral profile. biotium.comthermofisher.com The acetoxymethyl (AM) ester form, Rhod-2 AM, is cell-permeant and, once inside a cell, is hydrolyzed by endogenous esterases into the active, cell-impermeant Rhod-2 form. biotium.comstemcell.com This process effectively traps the dye inside the cell, allowing for the monitoring of intracellular Ca²⁺ concentration changes. stemcell.com

Fluorescence microplate readers are commonly employed for high-throughput screening applications involving Rhod-2. aatbio.comabpbio.com These instruments can simultaneously measure fluorescence intensity from multiple samples in microplate wells, enabling the rapid analysis of Ca²⁺ mobilization in response to various stimuli. aatbio.com For these applications, excitation is typically set around 540-553 nm and emission is collected around 577-590 nm. aatbio.comaatbio.comstemcell.com

The key spectroscopic properties of Rhod-2 are summarized in the table below.

PropertyValue (Ca²⁺-bound)Source(s)
Excitation Maximum~553 nm aatbio.comstemcell.com
Emission Maximum~577 nm aatbio.comstemcell.com
Dissociation Constant (Kd)~570 nM - 1 µM biotium.comstemcell.comdojindo.com
Recommended Excitation540 - 559 nm aatbio.comresearchgate.net
Recommended Emission574 - 590 nm aatbio.comfluorofinder.com

This interactive table summarizes the key spectroscopic properties of Rhod-2 when bound to calcium.

Absorbance-Based Measurement Techniques

While Rhod-2 is primarily known as a fluorescent dye, absorbance-based measurements can also be utilized, particularly for quantifying the concentration of the dye within tissues. researchgate.netspiedigitallibrary.org Unlike fluorescence measurements that are sensitive to Ca²⁺ binding, certain absorbance wavelengths are insensitive to calcium concentration but reflect the amount of Rhod-2 present. spiedigitallibrary.org This characteristic allows for the ratiometric analysis of fluorescence to absorbance, providing a more quantitative measure of cytosolic calcium concentration. researchgate.netspiedigitallibrary.org

In complex biological systems like a perfused heart, natural chromophores can interfere with optical measurements. researchgate.net Absorbance measurements help to correct for these "inner filter effects," where substances in the tissue absorb the excitation or emission light, altering the detected fluorescence signal. researchgate.net By combining fluorescence data with absorbance measurements, researchers can obtain a more accurate quantification of intracellular Ca²⁺ transients. researchgate.netspiedigitallibrary.org

Reflective Absorbance for Dye Concentration Estimation

Reflective absorbance is a specific technique used to estimate the concentration of Rhod-2 loaded into intact tissues, such as a perfused mouse heart. researchgate.netresearchgate.net This method relies on measuring the reflected light from the tissue at different wavelengths. The concentration of Rhod-2 can be determined by comparing the absorbance at a wavelength sensitive to Rhod-2 with one that is insensitive to the dye but accounts for other optical properties of the tissue, like scattering. spiedigitallibrary.org

One established method involves calculating the ratio of absorbance at 524 nm (a Rhod-2 sensitive wavelength) to 589 nm (a Rhod-2 insensitive isosbestic point). researchgate.netspiedigitallibrary.org This ratio provides a quantitative index of the dye concentration within the myocardium. researchgate.net The use of an isosbestic point—a wavelength where the absorbance of a substance is constant regardless of the concentration of another substance (in this case, oxygenated vs. deoxygenated myoglobin)—helps to minimize artifacts from changes in tissue oxygenation. spiedigitallibrary.org

The following table outlines the wavelengths used in this ratiometric absorbance technique.

WavelengthSensitivityPurposeSource(s)
524 nmRhod-2 SensitiveMeasures dye absorbance researchgate.netspiedigitallibrary.org
589 nmRhod-2 InsensitiveReference for scattering and other chromophores researchgate.netspiedigitallibrary.org
554 nmMaximal Rhod-2 Absorbance (in solution)Avoided in tissue due to myoglobin (B1173299) interference spiedigitallibrary.org

This interactive table details the specific wavelengths used for the reflective absorbance-based estimation of Rhod-2 concentration in tissue.

Quantitative Analysis and Data Interpretation in Rhod 2 Potassium Salt Research

Calibration of Fluorescence Signals to Calcium Concentration

To translate changes in Rhod-2 fluorescence intensity into absolute calcium concentrations, a calibration procedure is essential. This typically involves determining the fluorescence intensity of the dye under conditions of zero and saturating calcium levels, along with its dissociation constant (Kd) for calcium.

The minimum fluorescence (Fmin) and maximum fluorescence (Fmax) values represent the signals from the indicator in the complete absence of Ca2+ and when fully saturated with Ca2+, respectively. thermofisher.com These parameters are crucial for calibrating the fluorescence signal. ucl.ac.uk

A common method to determine Fmin and Fmax in situ involves the use of ionophores, which make the cell membrane permeable to calcium. ucl.ac.uk

Fmin Determination : To measure the minimum fluorescence, cells are treated with a calcium ionophore in a buffer that is free of calcium and contains a strong calcium chelator like EGTA. This ensures that the intracellular Ca2+ concentration is effectively zero, allowing for the measurement of Rhod-2 fluorescence in its unbound state. ucl.ac.uk

Fmax Determination : Conversely, to obtain the maximum fluorescence, cells are exposed to an ionophore in a buffer containing a saturating concentration of calcium. ucl.ac.uk This drives the intracellular Ca2+ concentration to a level that fully saturates the Rhod-2 indicator. ucl.ac.uk

An alternative approach to determine Fmax involves tetanizing the heart muscle, for instance with calcium chloride and cyclopiazonic acid, to achieve maximal calcium-saturated fluorescence. nih.gov Another method involves using manganese (Mn2+), which can quench Rhod-2 fluorescence upon saturation, to calculate Fmin and Fmax from their known numerical relationships to the fluorescence intensity of the Mn2+-saturated indicator (FMn). thermofisher.comnih.gov

The dissociation constant (Kd) is the concentration of calcium at which half of the indicator is bound to the ion. It is a critical parameter in the equation used to calculate the free calcium concentration. thermofisher.com

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] thermofisher.comucl.ac.ukbiotium.com

Where:

[Ca²⁺] is the free calcium concentration.

Kd is the dissociation constant of Rhod-2 for calcium.

F is the measured fluorescence intensity.

Fmin is the minimum fluorescence intensity (in the absence of calcium).

Fmax is the maximum fluorescence intensity (at calcium saturation).

The Kd of Rhod-2 can be determined both in vitro (in a cell-free solution) and in situ (within the cellular environment). It is important to recognize that these values can differ significantly. thermofisher.com In situ calibrations are performed by exposing cells to various known calcium concentrations using calcium ionophores and buffers with well-defined Ca2+ levels. thermofisher.com

In vitro, the Kd for Rhod-2 has been reported to be approximately 500 nM to 570 nM. thermofisher.comphysiology.orgphysiology.org However, the intracellular environment can alter the dye's affinity for calcium. In situ calibrations have yielded higher Kd values, such as 720 nM in intact cardiomyocytes. ucl.ac.ukthermofisher.comnih.gov This discrepancy is attributed to interactions with cellular components. ucl.ac.uk

ConditionDissociation Constant (Kd)Cell/Tissue Type
In Vitro500 nMAqueous Solution (pH 7.00, 37°C, 1 mM Mg)
In Vitro570 nMAqueous Solution (22°C, 100 mM KCl, 10 mM MOPS, pH 7.2)
In Situ720 nMMouse Heart

The intracellular milieu contains numerous molecules that can interact with and affect the properties of fluorescent indicators. For instance, in cardiac muscle cells, the presence of myoglobin (B1173299) has been shown to influence the Kd of Rhod-2. In one study, the Kd for Rhod-2 and calcium increased from 500 nM in a simple aqueous solution to 710 nM in the presence of 0.5 mM myoglobin. physiology.orgphysiology.orgnih.gov This myoglobin-influenced value of 710 nM has been used for calculating intracellular calcium concentrations in perfused heart studies. spiedigitallibrary.orgresearchgate.net The presence of myoglobin also caused a slight red shift in the fluorescence emission of Rhod-2. physiology.org

Correction for Potential Artifacts

To ensure the accuracy of Rhod-2-based calcium measurements, it is crucial to account for and correct potential sources of error, such as background fluorescence and signal overlap in multi-dye experiments.

When using Rhod-2 in conjunction with another fluorescent dye for simultaneous measurements (e.g., membrane potential), there is a risk of signal cross-talk, also known as bleed-through. svi.nl This occurs when the emission spectrum of one dye overlaps with the detection channel of the other. svi.nl For instance, when using Rhod-2 with a voltage-sensitive dye, excitation at the wavelength intended for Rhod-2 might cause fluorescence from the voltage-sensitive dye to be detected in the Rhod-2 channel, creating an artifact. nih.govfrontiersin.org

Methodologies have been developed to correct for this cross-talk. These can involve alternating the excitation wavelengths for each dye in synchronization with the camera frames to separate the signals. nih.gov Careful selection of emission filters is also critical to minimize the overlap between the signals from the two dyes. frontiersin.org The amount of cross-talk can be quantified and corrected for, though the correction's accuracy can be limited if the bleed-through is substantial. nih.gov

Photobleaching Correction

Photobleaching, the photochemical destruction of a fluorophore, leads to a loss of fluorescent signal during imaging experiments. github.iothermofisher.com This phenomenon can complicate quantitative analysis, as the diminishing signal may be misinterpreted as a physiological change rather than an artifact of illumination. thermofisher.com When using Rhod-2, which can exhibit a reduced signal over time due to bleaching or leakage, correcting for this effect is crucial for accurate data interpretation. nih.gov

Several methods can be employed to correct for photobleaching. One common approach is to create a photobleach curve by imaging a control sample under the same conditions as the experiment. thermofisher.com This curve can then be used to normalize the fluorescence intensity of the experimental data, accounting for the signal loss attributable to photobleaching. thermofisher.com

Another strategy involves fitting the fluorescence decay to a mathematical function, often an exponential equation, and then using this fit to correct the data. nih.gov Image processing software, such as ImageJ, includes plugins for bleach correction that can apply methods like the simple ratio method or exponential fitting to time-lapse sequences. nih.govyoutube.com The simple ratio method calculates the ratio of the mean intensity of each frame to a reference frame (often the first) and uses this ratio to adjust the pixel intensity of subsequent frames. nih.gov

Minimizing the sample's exposure to excitation light is the most direct way to reduce photobleaching. thermofisher.com This can be achieved by using transmitted light for focusing, reducing the intensity of the illumination source with neutral-density filters, or minimizing the duration and frequency of image acquisition. thermofisher.com For fixed-cell imaging, using commercially available mounting media with antifade reagents can also provide protection against photobleaching. thermofisher.com Two-photon microscopy, when available, offers an advantage by reducing photobleaching and cellular toxicity compared to traditional confocal microscopy. ucl.ac.uk

Inner-Filter Effect Correction

The inner-filter effect (IFE) is a phenomenon that causes a non-linear relationship between fluorescence intensity and fluorophore concentration, particularly at higher concentrations. horiba.com It arises from the absorption of excitation and/or emitted light by the sample itself, leading to an underestimation of the true fluorescence signal. horiba.comrsc.orgnih.gov Rhod-2, having a small Stokes shift (the difference between the excitation and emission maxima), is susceptible to self-absorption, which contributes to the inner-filter effect. nih.gov

The IFE can be categorized into two types: the primary inner-filter effect, which is the absorption of excitation light, and the secondary inner-filter effect, which is the absorption of emitted light. labbot.bio This effect can be significant even at relatively low absorbances; for instance, an absorbance of 0.06 can result in an error of about 8%. horiba.comrsc.org

To mitigate the inner-filter effect, the most straightforward approach is to work with dilute samples where the absorbance is low enough (typically below 0.1) for the effect to be negligible. labbot.biolabbot.bio However, this is not always feasible. In such cases, correction methods are necessary. A common correction strategy involves measuring the absorbance of the sample at both the excitation and emission wavelengths. horiba.com This absorbance data can then be used in a mathematical formula to correct the observed fluorescence intensity. horiba.com Spectrometers that can simultaneously measure both absorbance and fluorescence are particularly useful for applying real-time IFE correction. horiba.comhoriba.com

More advanced techniques for IFE correction have also been developed. One method involves using an internal fluorescent standard and linear least-squares spectral analysis to correct for IFE in light-scattering media like mitochondrial suspensions. physiology.org Another approach utilizes the Raman scatter from water as an internal standard to correct for IFE in aqueous samples, which avoids the need for a separate absorbance measurement. nih.gov For microplate-based assays, methods using variable vertical axis focus have been developed to correct for IFE without requiring sample dilution or separate absorbance readings. doktornarabote.ru Including the known absorption characteristics of Rhod-2 in spectral decomposition models has been shown to significantly improve the precision and accuracy of free Ca²⁺ calculations in mitochondrial studies. nih.gov

Limitations of Rhod-2 (Potassium Salt) as a Calcium Indicator

Non-Ratiometric Nature and Implications for Dye Concentration Variability

A significant limitation of Rhod-2 is its non-ratiometric nature. ucl.ac.ukspiedigitallibrary.org Upon binding Ca²⁺, Rhod-2 exhibits a large increase in fluorescence intensity (typically over 100-fold) but does not undergo a significant shift in its excitation or emission spectra. spiedigitallibrary.orgthermofisher.comphysiology.org This characteristic prevents the use of ratiometric imaging, a technique commonly employed with indicators like Fura-2 and Indo-1. spiedigitallibrary.orgphysiology.orgnih.gov Ratiometric measurements involve calculating the ratio of fluorescence intensities at two different wavelengths, which effectively cancels out variations in dye concentration, cell thickness, and illumination intensity, thus providing a more robust quantification of intracellular ion concentrations.

The inability to perform ratiometric measurements with Rhod-2 means that the recorded fluorescence signal is directly dependent on the intracellular dye concentration. physiology.orgphysiology.org Variability in dye loading between different cells or even within different regions of the same cell can lead to artifacts. ucl.ac.uk It becomes difficult to distinguish whether a change in fluorescence intensity is due to a genuine change in Ca²⁺ concentration or simply a difference in the amount of indicator present. physiology.org This makes it challenging to control for the efficiency of dye loading. ucl.ac.uk Consequently, quantitative analysis often relies on reporting relative changes in fluorescence (ΔF/F₀) rather than absolute Ca²⁺ concentrations, unless complex calibration procedures are performed. nih.gov

To overcome this limitation, some researchers have developed methods to quantify the cytosolic Rhod-2 concentration in conjunction with fluorescence measurements to estimate Ca²⁺ levels using the dye's known dissociation constant (Kd). physiology.orgphysiology.org However, this adds complexity to the experimental protocol. The table below illustrates how variations in Rhod-2 concentration can affect the interpretation of fluorescence signals, a problem that is inherently corrected for in ratiometric dyes.

Table 1. Impact of Dye Concentration on Fluorescence Signal Interpretation
ScenarioActual [Ca²⁺]Rhod-2 ConcentrationObserved Fluorescence (Arbitrary Units)Interpretation without Concentration CorrectionRatiometric Dye Signal (Hypothetical)Interpretation with Ratiometric Dye
Cell 1LowLow (X)10Low [Ca²⁺]Ratio ALow [Ca²⁺]
Cell 2LowHigh (2X)20Potentially higher [Ca²⁺] than Cell 1Ratio ALow [Ca²⁺] (same as Cell 1)
Cell 3HighLow (X)100High [Ca²⁺]Ratio BHigh [Ca²⁺]
Cell 4HighHigh (2X)200Potentially higher [Ca²⁺] than Cell 3Ratio BHigh [Ca²⁺] (same as Cell 3)

Potential for Compartmentalization Artifacts

The acetoxymethyl (AM) ester form of Rhod-2, which is used to load the dye into cells, is a cationic molecule. thermofisher.com This positive charge facilitates its accumulation within mitochondria, driven by the mitochondrial membrane potential. thermofisher.comnih.govfrontiersin.org This property has led to the widespread use of Rhod-2 as an indicator for mitochondrial Ca²⁺. thermofisher.comstemcell.com However, this subcellular localization is not always exclusively mitochondrial and can be a source of experimental artifacts. ucl.ac.ukthermofisher.com

Depending on the cell type and loading conditions (e.g., dye concentration, temperature, and incubation time), Rhod-2 may also be present in other compartments, such as the cytosol and nucleoli. ucl.ac.ukabpbio.com For instance, while some studies in cardiomyocytes found Rhod-2 accumulation predominantly in the mitochondria, others reported prominent cytosolic localization. spiedigitallibrary.orgresearchgate.netnih.gov In astrocytes, Rhod-2 has been shown to colocalize significantly with mitochondrial markers. researchgate.net This inconsistent compartmentalization can complicate data interpretation, as the recorded fluorescence signal may represent a composite of Ca²⁺ dynamics from multiple subcellular locations. ucl.ac.uk

To address this, researchers must carefully validate the subcellular localization of Rhod-2 in their specific experimental system. ucl.ac.uk This can be achieved by co-loading with a known mitochondrial marker (like MitoTracker Green) and assessing the degree of colocalization using confocal microscopy. researchgate.net Furthermore, techniques like linear unmixing of emission spectra can be used to computationally separate the fluorescent signals originating from different compartments, such as mitochondria and nucleoli, thereby reducing artifacts. ucl.ac.uk Lowering the incubation temperature during dye loading may also help to lessen the extent of subcellular compartmentalization. abpbio.com

Signal Strength and Autofluorescence Mitigation

Rhod-2 possesses several advantages regarding signal strength and autofluorescence. It is a long-wavelength indicator with excitation and emission maxima around 552 nm and 581 nm, respectively. thermofisher.comabcam.com Excitation in the visible light spectrum is advantageous, particularly in tissues like myocardium, because it minimizes issues related to tissue absorbance and autofluorescence from endogenous molecules like NAD(P)H, which are problematic for UV-excitable dyes such as Fura-2 and Indo-1. spiedigitallibrary.orgphysiology.orgoup.com This results in greater tissue penetration and a more favorable signal-to-autofluorescence ratio. spiedigitallibrary.orgphysiology.org

The dye also exhibits a large dynamic range, with fluorescence intensity increasing by more than 100-fold upon binding to Ca²⁺. spiedigitallibrary.orgthermofisher.comphysiology.org This high responsivity allows for the detection of significant signals from Ca²⁺ transients. physiology.org The long wavelength of Rhod-2 makes it particularly valuable for experiments in cells and tissues that have high levels of natural autofluorescence. thermofisher.comstemcell.comstemcell.com

Despite these strengths, challenges can arise. The fluorescence signal from Rhod-2 can be affected by changes in temperature and pH. oup.com Lowering the temperature can decrease the quantum efficiency of the dye, blunting the fluorescence intensity emitted at a given Ca²⁺ concentration. oup.com Similarly, a lower pH can reduce the dye's affinity for Ca²⁺ as protons compete for the binding sites. oup.com Additionally, while autofluorescence is generally less of an issue than with UV dyes, it is still necessary to measure background fluorescence from non-loaded cells and subtract it from the dye-loaded measurements to ensure accuracy. physiology.orgnih.gov

Impact of Cell Movement on Fluorescence Signals

Because Rhod-2 is a non-ratiometric, single-wavelength indicator, its fluorescence signal is highly susceptible to motion artifacts. nih.govresearchgate.net Any movement of the cell or tissue within the optical field during measurement can cause a change in the amount of dye being excited and the amount of fluorescence being collected, leading to artifactual changes in the recorded signal intensity. researchgate.net This is a significant problem in studies involving contracting cells, such as cardiomyocytes, where cellular movement is an intrinsic part of their function. nih.gov

The inability to use ratiometric techniques, which would normalize the signal and correct for motion, means that alternative strategies must be employed to mitigate these artifacts. nih.gov A common approach is to physically prevent cell movement. In studies of smooth muscle cells, for example, contraction has been blocked using pharmacological agents like wortmannin. nih.gov In studies of the whole heart, the organ can be physically pushed against an optical window to immobilize the area being imaged. researchgate.net

For experiments where motion cannot be eliminated, computational methods can be used to correct the signal. One such technique involves filtering motion artifacts from the fluorescence signal in the frequency domain using the shift theorem of Fourier analysis. researchgate.net Another approach is to use a calcium-insensitive fluorescence reference standard to suppress motion artifacts. physiology.org These correction methods are essential for obtaining reliable Ca²⁺ measurements from moving cells or tissues loaded with Rhod-2. nih.govresearchgate.net

Advanced Image Processing and Data Analysis in Rhod-2 (Potassium Salt) Research

Advanced image processing and data analysis are critical for extracting meaningful quantitative data from fluorescence microscopy studies involving Rhod-2. These computational techniques address challenges such as signal overlap from different fluorescent sources, image blur, and the need for accurate signal quantification.

Linear Unmixing to Separate Fluorescent Signals

In complex biological samples, the fluorescence signal detected from Rhod-2 can be contaminated by signals from other fluorophores or autofluorescence from the tissue itself. nih.govradiologykey.com Due to the broad emission spectra of many fluorescent dyes, signals from different sources can overlap, making it difficult to isolate the specific signal from Rhod-2 using conventional filter-based microscopy. nih.gov Spectral imaging, coupled with linear unmixing algorithms, provides a powerful solution to this problem. radiologykey.comuu.se

This technique involves capturing images across a range of emission wavelengths (a "lambda stack") rather than in a single, broad channel. expertcytometry.com The algorithm then treats the signal in each pixel as a linear combination of the known emission spectra of the individual fluorophores present in the sample. radiologykey.com By providing reference spectra for each component (e.g., Rhod-2, another fluorescent probe, and autofluorescence), the algorithm can calculate the contribution of each fluorophore to the total signal in every pixel, effectively separating the mixed signals. uu.sefsu.edu

A key application in Rhod-2 research is the separation of signals originating from dye localized in different cellular compartments. For instance, Rhod-2 can accumulate in both mitochondria and nucleoli. ucl.ac.uk Linear unmixing can distinguish between these two pools of Rhod-2 based on subtle differences in their fluorescent signatures, allowing for a more precise analysis of calcium dynamics in specific organelles. ucl.ac.uk

ParameterDescriptionApplication to Rhod-2 Research
PrincipleAssumes the fluorescence at each pixel is a linear sum of the contributions from all present fluorophores. radiologykey.comSeparates the Rhod-2 signal from overlapping autofluorescence or other fluorescent labels. nih.gov
RequirementAcquisition of a spectral image (lambda stack) and reference spectra for each individual fluorescent component. expertcytometry.comAllows for the distinction of Rhod-2 signals from different subcellular locations, such as mitochondria versus nucleoli. ucl.ac.uk
OutputGenerates separate images showing the spatial distribution and intensity of each individual fluorophore. uu.seEnables more accurate quantification of Rhod-2 fluorescence by removing contaminating signals. radiologykey.com

Constrained Deconvolution Algorithms for Image Restoration

Images acquired via fluorescence microscopy are inherently degraded by blur and out-of-focus light, an effect described by the microscope's point spread function (PSF). evidentscientific.comresearchgate.net Deconvolution is a computational image restoration technique that aims to reverse this distortion, reassigning blurred light back to its point of origin. researchgate.net This process improves image contrast, clarity, and three-dimensional resolution. wustl.edu

Constrained iterative deconvolution algorithms are particularly effective for microscopy images. evidentscientific.com These algorithms operate by creating an initial estimate of the true object and then iteratively refining this estimate. evidentscientific.com In each iteration, the current estimate is convolved with the PSF, and the result is compared to the original raw image to calculate an error metric. This metric is then used to update the estimate for the next iteration. evidentscientific.com

The "constrained" aspect of these algorithms is crucial. Constraints are assumptions about the object that help to guide the restoration process and reduce the amplification of noise. A common constraint is "non-negativity," which enforces the realistic condition that fluorescence intensity cannot be negative. evidentscientific.com Other constraints may involve smoothing to suppress noise or setting boundaries on pixel values. evidentscientific.com The Richardson-Lucy algorithm is a well-known example of a constrained deconvolution method used in microscopy. researchgate.net While not specific to Rhod-2, these algorithms are fundamental for improving the quality of any 3D image stacks acquired using this dye, which is essential for accurate spatial analysis and quantification. nih.gov

Algorithm TypePrincipleKey Constraint(s)
Jansson-Van CittertAn early iterative algorithm adapted for microscope images that refines the object estimate based on the difference between the blurred estimate and the raw image. evidentscientific.comBoundary constraints (pixel saturation). evidentscientific.com
Maximum Likelihood Estimation (e.g., Richardson-Lucy)A statistical approach that seeks the most likely object that, when convolved with the PSF, would produce the observed image, assuming a certain noise model (e.g., Poisson). researchgate.netNon-negativity, conservation of energy (flux). wustl.edu
Constrained Tikhonov-MillerA non-linear method that minimizes an error term while also applying a regularization filter to control noise. teledynevisionsolutions.comSmoothing/regularization to suppress noise amplification. evidentscientific.com
Blind DeconvolutionAn advanced iterative approach that simultaneously estimates both the image and the PSF, useful when the exact PSF is unknown. researchgate.netteledynevisionsolutions.comVarious constraints can be applied to both the image and the PSF estimate. teledynevisionsolutions.com

Quantification of Relative Fluorescence Intensity

A primary goal of using Rhod-2 is to quantify changes in calcium concentration. This requires accurate measurement of the dye's fluorescence intensity. Several methods are employed to achieve this, ranging from direct intensity measurements to ratiometric approaches designed to correct for variables like dye concentration.

One straightforward method involves quantifying the mean pixel intensity within a defined region of interest (ROI). In a study on Caco-2/15 cells, Rhod-2 fluorescence intensity was calculated by dividing the total pixel intensity by the area of the fluorescent spot. researchgate.net This approach revealed a significant increase in fluorescence following treatment with iron/ascorbate, which was preventable by pre-incubation with an antioxidant. researchgate.net

Rhod-2 Fluorescence Intensity in Caco-2/15 Cells researchgate.net
Treatment GroupRelative Fluorescence Intensity (Pixel Intensity / Area)
ControlBaseline
Fe/Asc (Iron/Ascorbate)Significantly Increased vs. Control
BHT + Fe/AscRestored to Control Level

Because Rhod-2 does not undergo a spectral shift upon binding calcium, traditional ratiometric measurements based on wavelength changes are not possible. spiedigitallibrary.org To overcome this, researchers have developed methods that ratio the calcium-dependent fluorescence signal to a calcium-independent measure of dye concentration. physiology.org One such technique combines fluorescence emission with the reflected absorbance of the excitation light. physiology.orgnih.gov The absorbance signal provides an index of the Rhod-2 concentration in the tissue, and the ratio of fluorescence to absorbance serves as a measure of calcium-dependent quantum yield, correcting for variations in dye loading or washout. physiology.orgnih.gov This method has been successfully used to quantify calcium transients in perfused hearts. nih.govnih.gov

Quantification of Rhod-2 Signals in Perfused Mouse Heart nih.govnih.gov
ParameterReported Value
Increase in Fluorescence Over Background (Post-loading)6.2 ± 1.9-fold
Ratio of Fluorescence Transient Amplitude to Diastolic Fluorescence33 ± 9%
Calculated Cytosolic Ca2+ (Diastole)368 ± 68 nM
Calculated Cytosolic Ca2+ (Systole)654 ± 164 nM

Emerging Research Directions and Future Applications of Rhod 2 Potassium Salt

Applications in Advanced Live-Cell Imaging Techniques

The photophysical properties of Rhod-2 make it well-suited for advanced live-cell imaging modalities that require deep tissue penetration and high signal-to-noise ratios. Its long-wavelength excitation minimizes issues of light scattering and reduces cellular autofluorescence, which is often more prominent in the blue-green spectral range. thermofisher.combiotium.com

In confocal and two-photon microscopy , Rhod-2 is frequently used to visualize calcium dynamics in complex preparations like acute brain slices. researchgate.net These techniques allow for optical sectioning, providing clear images from deep within the tissue. The ability of Rhod-2 to be excited by common laser lines (e.g., 543 nm or 561 nm) and its significant increase in fluorescence upon calcium binding make it a robust choice for these applications. researchgate.net It has been successfully employed to track calcium increases in neuronal dendrites in response to various stimulation frequencies. researchgate.net

A primary application of Rhod-2 in advanced imaging is the specific monitoring of mitochondrial calcium . The acetoxymethyl (AM) ester precursor of Rhod-2 possesses a net positive charge, which promotes its sequestration into the negatively charged mitochondrial matrix. researchgate.netthermofisher.com This has enabled detailed studies of mitochondrial calcium uptake and release in various cell types, including cardiomyocytes and neurons, providing insights into the organelle's role in cellular bioenergetics and apoptosis. spiedigitallibrary.orgthermofisher.com

Imaging TechniqueApplication of Rhod-2Key Advantage
Confocal MicroscopyImaging Ca2+ in cultured cells and tissue slices (e.g., brain, heart). nih.govresearchgate.netOptical sectioning for 3D resolution; reduced autofluorescence with red-shifted dye. thermofisher.com
Two-Photon MicroscopyDeep-tissue imaging in acute brain slices to monitor neuronal activity. researchgate.netIncreased penetration depth and reduced phototoxicity compared to one-photon excitation.
Mitochondrial Ca2+ ImagingVisualizing mitochondrial Ca2+ transients in response to cellular stimuli. spiedigitallibrary.orgthermofisher.comPreferential accumulation in mitochondria allows for specific organellar measurement. researchgate.net
Simultaneous Dual-Wavelength ImagingUsed alongside green-emitting cytosolic indicators (e.g., Fluo-4, Calcium Green) to concurrently measure mitochondrial and cytosolic Ca2+. researchgate.netSpectral separation allows for multiplexed analysis of compartmentalized Ca2+ signaling.

Development of Novel Rhod-2 (Potassium Salt) Derivatives with Enhanced Properties

While Rhod-2 remains a widely used indicator, the field of chemical biology is continually striving to develop probes with improved characteristics. The development of novel derivatives based on the Rhod-2 scaffold is an active area of research aimed at overcoming existing limitations and expanding experimental capabilities.

One direction is the creation of analogs with a range of calcium binding affinities. The original Rhod-2 has a dissociation constant (Kd) of approximately 570 nM, making it ideal for detecting calcium changes around this concentration, such as those in the cytosol. rsc.org However, compartments like mitochondria or the endoplasmic reticulum can experience much higher calcium concentrations. To address this, low-affinity analogs have been developed, allowing for more accurate measurements within these high-calcium environments. rsc.org

Another area of development focuses on improving subcellular targeting. Although the Rhod-2 AM ester tends to accumulate in mitochondria, this localization is not always exclusive and can be cell-type dependent. thermofisher.com One strategy to enhance mitochondrial specificity involves the chemical reduction of Rhod-2 AM to dihydrorhod-2 AM before cell loading. thermofisher.com This colorless precursor is designed to be oxidized and cleaved by esterases primarily within the mitochondrial environment, thereby improving the discrimination between mitochondrial and cytosolic signals. thermofisher.com Furthermore, synthetic strategies are being explored to attach specific targeting moieties to the core fluorophore, such as a haloalkane functionality, which allows the indicator to be covalently linked to genetically expressed proteins (e.g., via a HaloTag), enabling precise localization to virtually any subcellular structure.

Target PropertyRationale for ImprovementExample Strategy
Ca2+ Binding Affinity (Kd)To accurately measure Ca2+ in compartments with different concentration ranges (e.g., high Ca2+ in mitochondria). rsc.orgModify the BAPTA chelator portion of the molecule to create low- or high-affinity versions. rsc.org
Subcellular TargetingTo reduce ambiguity and enable precise measurement in specific organelles beyond the mitochondria.Attach chemical functionalities (e.g., haloalkane) for covalent linkage to tagged proteins.
Quantum Yield & BrightnessTo improve signal-to-noise ratio, allowing for lower dye concentrations and reduced phototoxicity.Chemical modification of the rhodamine fluorophore to enhance fluorescence properties.
PhotostabilityTo enable longer-term imaging experiments without significant signal loss due to photobleaching.Alter the aromatic structure of the fluorophore to be more resistant to light-induced damage.
Ratiometric ResponseTo allow for measurements that are independent of dye concentration, path length, or excitation intensity.Design a derivative that exhibits a spectral shift upon Ca2+ binding, similar to Fura-2.

Contribution to Understanding Calcium Dysregulation in Disease Models (non-clinical)

Rhod-2 has been instrumental in non-clinical research aimed at understanding how dysregulation of calcium signaling, particularly within mitochondria, contributes to various pathologies. By enabling the visualization of mitochondrial calcium handling, Rhod-2 provides a window into processes like metabolic dysfunction, oxidative stress, and cell death pathways.

In models of neurodegenerative diseases, Rhod-2 has been used to show how excitotoxicity can lead to mitochondrial calcium overload, a key event preceding neuronal death. It has also been applied in studies of ceramide-dependent cell death, where it was shown that mitochondrial calcium levels increase significantly during the process. thermofisher.com

In cardiovascular research, Rhod-2 is used to study calcium handling in isolated hearts and cardiomyocytes from models of heart disease. biotium.com These studies help to elucidate how defects in mitochondrial calcium uptake can impair energy production and contractile function. For example, it has been used to measure cytosolic and mitochondrial calcium transients in perfused mouse hearts, providing a method to assess altered contractility in genetically engineered models. biotium.com Rhod-2 has also been used in cancer cell lines to investigate the mechanisms by which certain compounds induce apoptosis, linking mitochondrial calcium dyshomeostasis to cell death pathways.

Disease Area / ModelCell Type / SystemKey Contribution of Rhod-2 Imaging
Neurobiology / ExcitotoxicityCultured NeuronsDemonstrates mitochondrial Ca2+ overload following glutamate (B1630785) receptor overstimulation.
Cancer BiologyHepatocarcinoma & Ovarian Cancer CellsReveals how apoptosis-inducing compounds can trigger cell death via mitochondrial Ca2+ dysregulation.
Cardiovascular DiseasePerfused Mouse Hearts, Isolated CardiomyocytesAllows for measurement of altered Ca2+ transients and mitochondrial handling in models of cardiac dysfunction. biotium.com
Cell Death / ApoptosisPC12 CellsShows that ceramide-dependent cell death is associated with a significant increase in mitochondrial Ca2+ levels. thermofisher.com
Genetic Muscle DisordersInduced Pluripotent Stem Cells (Myotonic Dystrophy)Helps to unveil the impact of channelopathies on cardiac cell Ca2+ handling.

Role in High-Throughput Screening in Academic Drug Discovery (non-clinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. Academic HTS centers are increasingly contributing to early-stage drug discovery. Fluorescence-based assays are a mainstay of HTS due to their sensitivity and adaptability to automated plate-reader formats.

Rhod-2 (potassium salt) and its cell-permeant AM ester are valuable tools for HTS campaigns targeting pathways involving intracellular calcium mobilization. Its long-wavelength properties reduce interference from compound autofluorescence, a common problem in HTS. thermofisher.com The large increase in fluorescence intensity upon calcium binding provides a robust and sensitive assay window, which is critical for identifying "hit" compounds reliably. biotium.com

In an academic drug discovery context, HTS assays using Rhod-2 could be designed to identify modulators of various targets:

Ion Channels: Screening for activators or inhibitors of calcium-permeable channels.

G-Protein Coupled Receptors (GPCRs): Identifying ligands that trigger calcium release from the endoplasmic reticulum via the IP3 pathway.

Mitochondrial Calcium Uniporter (MCU): Searching for compounds that modulate mitochondrial calcium uptake, which is relevant for metabolic and cell death pathways.

The workflow typically involves loading cells with Rhod-2 AM, adding compounds from a chemical library, stimulating the cells to induce a calcium response, and measuring the fluorescence changes on a high-throughput plate reader. This approach allows academic labs to screen large and diverse chemical libraries to identify novel chemical probes for basic research or starting points for therapeutic development.

StepActionPurpose
1. Assay DevelopmentOptimize cell type, Rhod-2 AM loading concentration, and stimulation conditions in a microplate format.Ensure a robust and reproducible signal window for screening.
2. Cell PlatingDispense cells into multi-well plates (e.g., 384-well) and allow them to adhere.Prepare cells for automated processing.
3. Dye LoadingIncubate cells with Rhod-2 AM working solution.Load the Ca2+ indicator into the cells.
4. Compound AdditionUse robotic liquid handlers to add individual compounds from a chemical library to each well.Test the effect of each compound on the biological system.
5. Stimulation & DetectionAdd an agonist to trigger a Ca2+ response and immediately measure fluorescence changes using a plate reader.Identify compounds that inhibit or potentiate the Ca2+ signal.
6. Hit IdentificationAnalyze the data to identify wells where the fluorescence signal deviates significantly from controls.Select promising compounds for further validation.

Q & A

Q. How should Rhod-2 (potassium salt) be prepared and loaded into cells for calcium imaging?

Rhod-2 AM (cell-permeant form) must be dissolved in anhydrous DMSO to prepare a 2–5 mM stock solution. To enhance solubility, 20% Pluronic F-127 can be added to the stock. Before use, dilute the stock in physiological buffers (e.g., Hanks’ Balanced Salt Solution) to a working concentration of 1–10 µM. Cells are incubated with this solution for 30–60 minutes at 37°C to allow esterase hydrolysis, releasing the cell-impermeant Rhod-2 potassium salt intracellularly. Avoid aqueous buffers for stock preparation due to Rhod-2’s instability in water .

Q. What instrumentation is suitable for detecting Rhod-2 fluorescence in calcium imaging?

Rhod-2’s excitation/emission maxima (~552 nm/581 nm) make it compatible with fluorescence microscopy (561 nm laser), flow cytometry (585/20 nm filter), and plate readers. Its red-shifted spectrum reduces interference from cellular autofluorescence, particularly in tissues or cells with high flavoprotein or NAD(P)H background signals .

Q. Why is Rhod-2 preferred over Fluo-3 in certain experimental setups?

Rhod-2 exhibits a longer emission wavelength (red fluorescence), which minimizes spectral overlap with green fluorescent probes (e.g., FITC) and autofluorescence in dense or pigmented cells. This makes it advantageous for multiplex assays or models with high intrinsic background signals .

Advanced Research Questions

Q. How can researchers confirm mitochondrial-specific loading of Rhod-2 in live-cell assays?

Co-stain cells with MitoTracker Green (or similar mitochondrial dyes) and perform confocal microscopy. Rhod-2 fluorescence should co-localize with mitochondrial markers. A 2-step cold loading/warm incubation protocol (10 min at 4°C followed by 40 min at 37°C) enhances selective mitochondrial uptake, as validated in ATP-depletion models .

Q. What are the key considerations for interpreting contradictory calcium signals in Rhod-2-based assays?

  • Compartmentalization: Rhod-2 may accumulate in mitochondria or other organelles, leading to skewed cytosolic Ca²⁺ readings. Validate subcellular localization via co-staining.
  • Dye Saturation: Rhod-2’s Kd for Ca²⁺ (~1 µM) may saturate during high Ca²⁺ transients. Use lower-affinity probes (e.g., Rhod-FF, Kd = 320 µM) for high-concentration ranges .
  • Photobleaching: Limit laser exposure and use antioxidants (e.g., ascorbate) in imaging buffers to mitigate dye degradation .

Q. How does Rhod-2 perform in GPCR calcium flux assays compared to Cal-520 or Fluo-8?

Rhod-2 provides a red-emission alternative to green probes (e.g., Cal-520, Fluo-8), enabling multiplexed detection with GFP-based reporters. However, its signal-to-background ratio is lower than Cal-590™, which offers superior retention in live cells. For GPCR screens requiring high sensitivity, combine Rhod-2 with low-autofluorescence plates and optimized filter sets .

Q. What experimental controls are critical for validating Rhod-2 specificity in calcium measurements?

  • Ionophore Controls: Treat cells with ionomycin (Ca²⁺ ionophore) and EGTA to establish maximum/minimum fluorescence ratios (Rmax/Rmin).
  • Esterase Inhibition: Use esterase inhibitors (e.g., eserine) to confirm intracellular hydrolysis of Rhod-2 AM.
  • Calcium-Free Validation: Perform parallel experiments in Ca²⁺-free buffers with chelators (e.g., BAPTA-AM) to isolate dye artifacts .

Methodological Troubleshooting

Q. Why might Rhod-2 fail to exhibit expected fluorescence in live-cell imaging?

  • Incomplete Hydrolysis: Ensure adequate incubation time (≥30 min) and physiological esterase activity. Test with a positive control (e.g., HEK-293 cells).
  • Dye Leakage: Use probenecid (2–5 mM) to inhibit organic anion transporters that extrude Rhod-2.
  • Buffer Interference: Avoid phosphate-rich buffers, which can precipitate the potassium salt form .

Q. How can researchers address spectral overlap in dual-probe experiments with Rhod-2?

Pair Rhod-2 with UV-excited probes (e.g., Fura-2) or near-infrared dyes. For simultaneous detection, use spectral unmixing software and validate with single-dye controls to crosstalk .

Comparative and Structural Insights

Q. What structural features of Rhod-2 dictate its calcium-binding affinity and selectivity?

Rhod-2’s BAPTA-derived chelator moiety confers Ca²⁺ selectivity over Mg²⁺. The xanthene fluorophore (rhodamine backbone) enables pH-insensitive fluorescence in physiological ranges. Substitution of the potassium salt enhances aqueous solubility compared to AM esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.